molecular formula C8H9N3O2S B1589984 N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide CAS No. 73161-37-2

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Cat. No.: B1589984
CAS No.: 73161-37-2
M. Wt: 211.24 g/mol
InChI Key: PLOJLKHEIDCYRG-UHFFFAOYSA-N
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Description

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C8H9N3O2S and its molecular weight is 211.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOJLKHEIDCYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502869
Record name N-(3-Cyanopyridin-2-yl)-N-methylmethanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73161-37-2
Record name N-(3-Cyano-2-pyridinyl)-N-methylmethanesulfonamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Cyanopyridin-2-yl)-N-methylmethanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonamide, N-(3-cyano-2-pyridinyl)-N-methyl
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Foundational & Exploratory

Foreword: The Convergence of Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Cyanopyridine Sulfonamide Derivatives

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores, or "privileged scaffolds," is a cornerstone of rational drug design. The cyanopyridine nucleus and the sulfonamide moiety each represent a class of compounds with a rich history and diverse pharmacological profiles.[1][2] Cyanopyridines are recognized for their roles in potent biological activities, including anticancer and antimicrobial effects, often serving as crucial intermediates in the synthesis of various bioactive heterocycles.[3][4] Similarly, sulfonamides, originally heralded for their antibacterial properties, have since demonstrated a broad therapeutic potential, encompassing anticancer, anti-inflammatory, and enzyme inhibitory functions.[2][5][6]

This guide synthesizes current knowledge on the biological activities of hybrid molecules that incorporate both the cyanopyridine and sulfonamide scaffolds. We will delve into their primary therapeutic applications, explore the underlying molecular mechanisms, and provide detailed, field-proven protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive technical resource that is not just a compilation of data, but a guide to understanding the causality behind experimental design and interpretation.

Chapter 1: A Spectrum of Biological Activities

The fusion of cyanopyridine and sulfonamide moieties creates a chemical architecture ripe for interaction with a variety of biological targets. This has led to the discovery of derivatives with significant potential in several key therapeutic areas.

Anticancer Activity

A predominant focus of research has been the anticancer potential of cyanopyridine sulfonamide derivatives.[7] These compounds have demonstrated efficacy against a range of cancer cell lines, including breast, prostate, and colorectal cancer.[8][9][10] Their mechanisms are often multifaceted, targeting key proteins and signaling pathways that are dysregulated in cancer.[7] This targeted approach promises higher specificity and potentially lower toxicity compared to traditional cytotoxic agents.[11]

Antimicrobial and Antibiofilm Activity

Building on the foundational antibacterial legacy of sulfonamides, cyanopyridine sulfonamide derivatives have been investigated as novel antimicrobial agents.[12][13] Their mechanism often involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria, thereby halting their replication.[14][15] Certain derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[12][14] Furthermore, some compounds have demonstrated the ability to inhibit biofilm formation, a critical factor in persistent and drug-resistant infections.[14]

Enzyme Inhibition

A significant and well-documented activity of this class of compounds is the inhibition of specific enzymes, most notably Carbonic Anhydrases (CAs).[16][17] CAs are metalloenzymes involved in crucial physiological processes, and their dysregulation is implicated in various diseases.[16] Sulfonamides are a classic class of CA inhibitors, with the sulfonamide group binding to the zinc ion in the enzyme's active site.[17][18] The cyanopyridine scaffold can be modified to enhance selectivity for different CA isoforms, such as those overexpressed in tumors (hCA IX and XII), making these compounds attractive for anticancer applications.[18] Other enzyme inhibitory activities, including anti-diabetic (α-amylase and α-glucosidase inhibition) and anti-Alzheimer's (acetylcholinesterase inhibition), have also been reported.[19]

Anti-inflammatory Activity

Several cyanopyridine and sulfonamide derivatives have been reported to possess anti-inflammatory properties.[20][21] The mechanisms can involve the inhibition of inflammatory enzymes like matrix metalloproteases (MMPs) or tumor necrosis factor-alpha converting enzyme (TACE), both of which play a role in the inflammatory cascade.[21]

Chapter 2: Molecular Targets and Signaling Pathways

Understanding the precise molecular interactions of these derivatives is critical for optimizing their therapeutic potential. Research has identified several key proteins and pathways that are modulated by this compound class.

Inhibition of Cancer-Related Kinases and Pathways

Many cyanopyridine derivatives function as kinase inhibitors, a well-established strategy in cancer therapy.[1]

  • PIM-1 Kinase: Certain 3-cyanopyridine derivatives have shown potent activity against breast cancer cells by inhibiting PIM-1 kinase, a serine/threonine kinase that promotes cell survival and proliferation.[8]

  • STAT3 Pathway: The STAT3 signaling pathway is a critical regulator of cell proliferation and migration. 2-amino-3-cyanopyridine derivatives have been shown to inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes like MCL-1 and Survivin, and subsequently inhibiting colorectal cancer cell growth.[10]

Below is a diagram illustrating the inhibition of the STAT3 pathway.

STAT3_Pathway_Inhibition cluster_nucleus Nucleus Ligand Cytokine (e.g., IL-6) Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates DNA DNA pSTAT3->DNA Binds Transcription Gene Transcription (MCL-1, Survivin) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Cyanopyridine Sulfonamide Derivative Inhibitor->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by a cyanopyridine sulfonamide derivative.

  • Survivin Modulation: Survivin is an inhibitor of apoptosis protein that is overexpressed in many cancers. 3-cyanopyridine derivatives have been developed as survivin modulators, inducing apoptosis in cancer cells by reducing survivin expression.[9]

Carbonic Anhydrase Inhibition Mechanism

The primary mechanism for CA inhibition by sulfonamides is well-established. The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn²⁺ ion within the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.[18] This interaction blocks the catalytic activity of the enzyme, which is the reversible hydration of CO₂.

CA_Inhibition cluster_active Active Carbonic Anhydrase cluster_inhibited Inhibited Enzyme Active_Site Zn²⁺ H₂O His His His HCO3 HCO₃⁻ Active_Site->HCO3 Inhibited_Site Zn²⁻ R-SO₂NH⁻ His His His CO2 CO₂ CO2->Active_Site:water Hydration Inhibitor Cyanopyridine Sulfonamide Inhibitor->Inhibited_Site:sulf Binds & Displaces H₂O

Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide derivative.

Chapter 3: Methodologies for Evaluating Biological Activity

The robust evaluation of cyanopyridine sulfonamide derivatives requires a systematic, multi-tiered approach, progressing from initial in vitro screening to more complex in vivo models.[11] This section provides self-validating protocols for key assays.

General Drug Discovery & Evaluation Workflow

The path from a synthesized compound to a potential drug candidate follows a logical progression of testing to establish efficacy and safety.

Drug_Discovery_Workflow synthesis Compound Synthesis (Cyanopyridine Sulfonamide) invitro In Vitro Screening synthesis->invitro enzyme_assay Enzyme Inhibition Assays (e.g., CA, Kinase) invitro->enzyme_assay cell_assay Cell-Based Assays (e.g., MTT for Viability) invitro->cell_assay sar Structure-Activity Relationship (SAR) Analysis enzyme_assay->sar cell_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design invivo In Vivo Efficacy Studies (Rodent Models) lead_opt->invivo tox Preclinical Toxicology & Pharmacology invivo->tox

Caption: General workflow for the discovery and evaluation of novel therapeutic compounds.

Protocol: In Vitro Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] It is a fundamental tool for screening the anticancer potential of new compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) to ~80% confluency.[8][10]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[23]

  • Compound Treatment:

    • Prepare a stock solution of the cyanopyridine sulfonamide derivative in DMSO.

    • Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).[8]

    • Incubate for the desired exposure period (typically 48-72 hours).[24]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[24]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

    • Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Senior Scientist's Note: The choice of cell line is paramount and should be based on the therapeutic hypothesis. For example, if targeting a specific kinase, use a cell line known to be dependent on that kinase's signaling. Always ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.

Protocol: In Vitro Enzyme Inhibition (Competitive Assay)

This protocol outlines a general competitive enzyme-linked immunosorbent assay (ELISA) format, which can be adapted to measure the inhibition of a target enzyme by test compounds.[25][26]

Principle: The assay measures the ability of a test compound to compete with a known ligand or substrate for binding to the target enzyme. The enzyme is immobilized on a plate, and a labeled detection molecule is used to quantify the amount of binding.

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute the purified target enzyme to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the enzyme solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound enzyme.[26]

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Inhibition Reaction:

    • Prepare serial dilutions of the cyanopyridine sulfonamide test compound and a known inhibitor (positive control) in assay buffer.

    • Prepare a fixed concentration of a biotinylated ligand or substrate competitor.

    • In a separate "pre-incubation" plate, add 50 µL of the test compound dilutions and 50 µL of the biotinylated competitor to each well. Mix and incubate for 30-60 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the enzyme-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.[26]

    • Add 100 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.[26]

Data Analysis: The signal is inversely proportional to the amount of inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: In Vivo Anticancer Efficacy (Xenograft Model)

In vivo studies are the gold standard for evaluating the therapeutic activity of a drug candidate in a living organism before clinical trials.[27] The subcutaneous xenograft model in immunodeficient mice is a widely used initial step.[28][29]

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and its effect on tumor growth and overall animal health is monitored.[29]

Step-by-Step Methodology:

  • Animal Acclimatization and Ethics:

    • Use immunodeficient mice (e.g., athymic Nude or SCID mice).

    • Allow animals to acclimate for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.

    • Inject approximately 1-10 million cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[29]

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, positive control drug, different doses of the test compound).

  • Compound Administration:

    • Formulate the cyanopyridine sulfonamide derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the treatment according to a predefined schedule (e.g., once daily for 21 days).

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes throughout the study.

    • Monitor the overall health of the mice, including body weight, activity levels, and any signs of distress. Body weight loss is a key indicator of toxicity.[30]

    • The primary endpoint is typically tumor growth inhibition (TGI).

  • Study Termination and Analysis:

    • At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice.

    • Excise the tumors, weigh them, and potentially prepare them for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor volumes and weights between the treatment and control groups to determine statistical significance.

Senior Scientist's Note: The choice of vehicle for the test compound is critical and can significantly impact bioavailability. It must be non-toxic and capable of solubilizing the compound. Pilot pharmacokinetics (PK) studies are often necessary to determine the appropriate dosing regimen.

Chapter 4: Data Summary and Structure-Activity Relationship (SAR)

Systematic structural modifications of the cyanopyridine sulfonamide scaffold are performed to optimize potency and selectivity. The data from biological assays are crucial for building a robust Structure-Activity Relationship (SAR).

Table 1: Example In Vitro Activity Data for Hypothetical Derivatives

Compound IDR¹ GroupR² GroupCA-IX IC₅₀ (nM)PIM-1 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Cpd-01HPhenyl150.2>5025.8
Cpd-024-F-PhenylPhenyl85.6>5015.3
Cpd-03H4-Cl-Phenyl135.85.24.1
Cpd-044-F-Phenyl4-Cl-Phenyl60.12.81.9
DoxorubicinN/AN/AN/AN/A0.8

SAR Insights from Table 1:

  • Addition of a fluorine atom at the R¹ position (Cpd-02 vs. Cpd-01; Cpd-04 vs. Cpd-03) appears to enhance both CA-IX inhibition and cytotoxicity against MCF-7 cells.

  • Modification of the R² group from phenyl to 4-chlorophenyl (Cpd-03 vs. Cpd-01) introduces potent PIM-1 inhibitory activity and significantly improves anticancer efficacy.

  • Combining both modifications (Cpd-04) results in a synergistic improvement in all measured activities, highlighting it as a promising lead compound for further development.

Conclusion and Future Outlook

Cyanopyridine sulfonamide derivatives represent a versatile and promising class of molecules in modern drug discovery. Their ability to engage with a wide range of biological targets, including kinases, apoptosis regulators, and carbonic anhydrases, underscores their therapeutic potential, particularly in oncology and infectious diseases. The strategic combination of these two privileged scaffolds provides a robust framework for developing targeted therapies.

Future research will likely focus on enhancing the selectivity of these compounds for specific enzyme isoforms or protein targets to minimize off-target effects and improve the therapeutic window. The application of computational modeling and in silico screening will continue to accelerate the design and optimization of new derivatives. As our understanding of the complex signaling networks in disease deepens, the rational design of multifunctional molecules like cyanopyridine sulfonamides will be instrumental in developing the next generation of effective medicines.

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Sources

An In-Depth Technical Guide to N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide as a Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Pursuit of Kinase Inhibitors

In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets. Their fundamental role in cellular signaling, often dysregulated in diseases like cancer, has driven the development of a multitude of successful small molecule inhibitors.[1] The 3-cyanopyridine scaffold has emerged as a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases such as PIM-1 and BRAFV600E.[2][3] This guide provides a comprehensive technical overview of a promising kinase inhibitor candidate, N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, focusing on its synthesis, mechanism of action, and a roadmap for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor research.

Introduction to the Candidate: A Novel 3-Cyanopyridine Sulfonamide

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide represents a novel chemical entity designed to exploit the well-documented pharmacophoric features of the 3-cyanopyridine core and the sulfonamide moiety. The nitrile group on the pyridine ring is a powerful electron-withdrawing group that can participate in crucial hydrogen bonding interactions within a kinase active site, potentially enhancing binding affinity and selectivity.[4] The sulfonamide group, a common bioisostere for carboxylic acids, offers a versatile anchor for further chemical modification and can contribute to the molecule's pharmacokinetic profile.[5][6]

Based on structural similarities to known inhibitors bearing the 3-cyanopyridine scaffold, this guide will explore the potential of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide as a potent and selective inhibitor of PIM-1 kinase , a serine/threonine kinase implicated in various malignancies.

Synthesis and Characterization

The synthesis of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide can be achieved through a multi-step process, leveraging established methodologies for pyridine functionalization and sulfonamide formation. The proposed synthetic route is designed for efficiency and scalability, crucial for producing sufficient quantities for preclinical studies.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-amino-3-cyanopyridine B Methylation A->B (e.g., MeI, NaH) C 2-(methylamino)-3-cyanopyridine B->C D Sulfonylation C->D (MsCl, Pyridine) E N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide D->E

Caption: Proposed synthetic route for the target compound.

Detailed Experimental Protocol: Synthesis of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Step 1: Methylation of 2-amino-3-cyanopyridine

  • To a solution of 2-amino-3-cyanopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(methylamino)-3-cyanopyridine.

Step 2: Sulfonylation of 2-(methylamino)-3-cyanopyridine

  • Dissolve 2-(methylamino)-3-cyanopyridine (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Add methanesulfonyl chloride (1.5 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to afford the final product, N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide.

Characterization: The structure of the final compound should be confirmed by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

Mechanism of Action and Target Rationale: PIM-1 Kinase

The Role of PIM-1 Kinase in Cancer

PIM-1 is a constitutively active serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis. It is overexpressed in a variety of hematological and solid tumors, making it an attractive target for cancer therapy. PIM-1 exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins such as BAD, and by promoting the activity of transcription factors like c-Myc and NF-κB.

Proposed Binding Mode

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is designed as a Type I kinase inhibitor, binding to the ATP-binding pocket of PIM-1. The cyanopyridine core is expected to form hydrogen bonds with the hinge region of the kinase, a common interaction for this class of inhibitors. The sulfonamide moiety can form additional interactions with solvent-exposed regions or other residues in the active site, contributing to the overall binding affinity.

PIM-1 Signaling Pathway

PIM1_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation cMyc c-Myc PIM1->cMyc Phosphorylation & Stabilization BAD BAD PIM1->BAD Phosphorylation Inhibitor N-(3-cyanopyridin-2-yl)-N- methylmethanesulfonamide Inhibitor->PIM1 Proliferation Cell Proliferation cMyc->Proliferation pBAD p-BAD (inactive) BAD->pBAD Bcl2 Bcl-2/Bcl-xL pBAD->Bcl2 Fails to bind Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Simplified PIM-1 signaling pathway and the point of inhibition.

In Vitro Evaluation: Quantifying Kinase Inhibition

The initial assessment of a kinase inhibitor candidate involves determining its potency and selectivity through in vitro biochemical assays.[7]

Protocol: In Vitro PIM-1 Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagents and Materials:

    • Recombinant human PIM-1 kinase

    • PIM-1 substrate peptide (e.g., a derivative of BAD)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (serially diluted)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Procedure:

    • Prepare a reaction mixture containing PIM-1 kinase and its substrate in the assay buffer.

    • Add varying concentrations of the inhibitor (e.g., from 1 nM to 100 µM) or DMSO as a vehicle control to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation: Kinase Selectivity Profile
KinaseIC50 (nM)
PIM-1 15
PIM-2250
PIM-3400
AKT1>10,000
ERK2>10,000
(Hypothetical data for illustrative purposes)

This table demonstrates how the selectivity of the compound against a panel of related kinases would be presented. High selectivity for the target kinase (PIM-1) over other kinases is a desirable characteristic of a successful inhibitor.

Cell-Based Evaluation: Assessing Cellular Potency and Target Engagement

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that the compound can penetrate cells and inhibit the target kinase in a physiological context.[6]

Experimental Workflow: Cellular Target Engagement

Cell_Assay_Workflow A Seed cancer cells (e.g., MM.1S multiple myeloma) B Treat with inhibitor (various concentrations) A->B C Incubate (e.g., 2-4 hours) B->C D Lyse cells C->D E Protein quantification (e.g., BCA assay) D->E F Western Blot E->F G Analyze p-BAD levels F->G

Sources

ADMET profile prediction for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ADMET Profile Prediction for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary & Compound Architecture

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (CAS: 73161-37-2) represents a specialized pharmacophore often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators. Its structure combines a pyridine scaffold with a nitrile electron-withdrawing group and a sulfonamide moiety.[1]

This guide details a rigorous, self-validating workflow for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. By integrating in silico modeling with targeted in vitro validation, researchers can mitigate late-stage attrition risks associated with this chemical series.

Structural Alerts & Pharmacophoric Features
  • 3-Cyanopyridine Core: A common motif in medicinal chemistry (e.g., Apalutamide). The nitrile group (-CN) improves metabolic stability compared to halogens but introduces risks of CYP inhibition.

  • Sulfonamide Moiety: Enhances polarity and H-bonding but triggers alerts for carbonic anhydrase inhibition and idiosyncratic hypersensitivity.

  • N-Methyl Group: A primary site for metabolic N-demethylation via CYP450 enzymes.

Physicochemical Profiling (In Silico & In Vitro)

The first tier of prediction focuses on "Drug-Likeness" and fundamental solubility, which dictates bioavailability.

Computed Properties (In Silico)

Based on the structure (C8H9N3O2S), the predicted physicochemical landscape suggests high oral bioavailability potential (Rule of 5 compliant).

PropertyPredicted ValueMethod/RationaleImplications
Molecular Weight 211.24 g/mol Exact Mass CalculationHigh permeability potential (<500 Da).
LogP (Octanol/Water) ~0.8 – 1.2Consensus LogP AlgorithmsOptimal lipophilicity for oral absorption; low risk of phospholipidosis.
TPSA ~75 ŲPolar Surface AreaGood membrane permeability (TPSA < 140 Ų).
H-Bond Donors 0Structural CountEnhances permeability (no free -NH to donate).
H-Bond Acceptors 4Structural CountSufficient for receptor binding interactions.
Experimental Validation Protocol: Thermodynamic Solubility

Objective: Validate the computed LogS and determine pH-dependent solubility.

Protocol:

  • Preparation: Dissolve test compound in DMSO (10 mM stock).

  • Equilibration: Spike stock into phosphate buffers (pH 2.0, 7.4) and FaSSIF (Simulated Intestinal Fluid). Final DMSO concentration <1%.

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved particles.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

  • Self-Validation: If solubility in FaSSIF > Buffer pH 7.4, bile salt solubilization is significant.

Metabolic Stability & Biotransformation Pathways

The presence of the N-methyl and pyridine ring suggests specific metabolic clearance routes. Understanding these is critical for predicting half-life (


) and drug-drug interaction (DDI) potential.
Predicted Metabolic Map

The following diagram illustrates the hypothetical metabolic fate of the compound, prioritizing N-demethylation and pyridine oxidation.

MetabolicPathway Parent Parent Compound (N-Methyl-N-sulfonamide) M1 Metabolite M1 (N-Demethylation) Parent->M1 CYP3A4/2C19 (Major Route) M2 Metabolite M2 (Pyridine N-Oxidation) Parent->M2 FMO / CYP2E1 M3 Metabolite M3 (Nitrile Hydrolysis) Parent->M3 Nitrilase (Minor) Excretion Renal/Biliary Excretion M1->Excretion M2->Excretion M3->Excretion

Figure 1: Predicted Phase I biotransformation pathways. N-demethylation is the primary predicted clearance mechanism.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify major metabolizing enzymes.

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Incubate compound (1 µM) with NADPH regenerating system in 100 mM phosphate buffer (pH 7.4).

  • Time Points: Quench aliquots with ice-cold acetonitrile containing internal standard (e.g., Warfarin) at 0, 5, 15, 30, and 60 minutes.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Calculation:

    
    
    
  • Phenotyping (Validation): Co-incubate with specific inhibitors (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9) to confirm the enzyme responsible for clearance.

Permeability & Transporter Interaction[2]

Given the sulfonamide group, the compound may be a substrate for efflux transporters (P-gp/BCRP), limiting CNS penetration or oral absorption.

Caco-2 Permeability Workflow

This assay serves as the gold standard for predicting intestinal absorption.

Caco2Workflow Step1 Cell Culture (21-day monolayer formation) Step2 TEER Measurement (Integrity Check > 300 Ω·cm²) Step1->Step2 Step3 Bidirectional Transport (A-to-B and B-to-A) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Decision Efflux Ratio (ER) Calculation ER = Papp(B-A) / Papp(A-B) Step4->Decision

Figure 2: Caco-2 bidirectional permeability workflow for efflux transporter identification.

Interpretation:

  • ER < 2: Passive diffusion dominates (High absorption predicted).

  • ER > 2: Substrate for efflux transporters (P-gp). Add Verapamil (P-gp inhibitor) to confirm.

Toxicity Prediction (In Silico & In Vitro)[2]

hERG Inhibition (Cardiotoxicity)

The pyridine nitrogen and sulfonamide can sometimes interact with the hERG potassium channel, leading to QT prolongation.

  • Prediction: Low to Moderate risk. The molecule is relatively small and lacks the long hydrophobic chains often associated with potent hERG blockers.

  • Validation: Automated Patch Clamp assay (CHO cells stably expressing hERG).

Genotoxicity (Ames Test)
  • Structural Alert: The nitrile group is generally safe, but the sulfonamide-pyridine linkage must be tested for mutagenicity.

  • Protocol: OECD 471 standard bacterial reverse mutation assay using S. typhimurium strains (TA98, TA100) +/- S9 metabolic activation.

Comprehensive References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56602313, N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[2][3] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Science. [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test.[Link]

  • Wang, J., & Urban, L. (2004). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery World.[4] [Link]

Sources

An In-depth Technical Guide to the Safety and Toxicity of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide: A Predictive Toxicological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive predictive analysis of the safety and toxicity profile of the novel compound, N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide. In the absence of direct empirical data, this document employs a structure-activity relationship (SAR) framework, dissecting the molecule into its constituent chemical moieties: the 3-cyanopyridine core and the N-methylmethanesulfonamide side chain. By synthesizing the known toxicological data of these fragments and related chemical structures, this guide offers a robust, albeit predictive, assessment of the compound's potential hazards. This includes evaluations of acute toxicity, dermal and ocular irritation, systemic organ toxicity with a focus on hepatotoxicity, mutagenicity, and reproductive toxicity. Furthermore, this guide outlines detailed, field-proven experimental protocols, including OECD-compliant assays, necessary to empirically validate these predictions. This document is intended to serve as an essential resource for researchers and drug development professionals, enabling informed decision-making in the handling, screening, and further development of this and structurally related compounds.

Introduction and Rationale for a Predictive Approach

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is a compound of interest in contemporary chemical and pharmaceutical research. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for ensuring personnel safety and for guiding its potential development pathway. To date, a comprehensive toxicological profile for this specific molecule has not been published.

Therefore, this guide adopts a predictive toxicology approach, a cornerstone of modern safety assessment in the early stages of drug discovery and chemical development. This methodology is predicated on the principle that the toxicological properties of a molecule can be inferred from its structural components. This "guilt-by-association" approach, when applied with scientific rigor, provides a critical framework for identifying potential hazards and for designing a targeted, efficient, and ethical testing strategy.

This document will deconstruct N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide into two primary structural alerts:

  • The 3-Cyanopyridine Moiety: A substituted pyridine ring, a common scaffold in medicinal chemistry.

  • The N-Methylmethanesulfonamide Moiety: A sulfonamide derivative.

By examining the known toxicities of these fragments, we can construct a scientifically grounded hypothesis regarding the safety profile of the parent molecule.

Physicochemical Properties and Their Toxicological Implications

A comprehensive in silico analysis of the physicochemical properties of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is recommended as a first step. Properties such as molecular weight, logP, pKa, and solubility will significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its systemic toxicity. These properties can be readily calculated using various computational tools.

Toxicological Assessment of Structural Fragments

The 3-Cyanopyridine Moiety

The 3-cyanopyridine core is a key structural feature. Toxicological data on 3-cyanopyridine itself provides valuable insights into the potential hazards associated with this part of the molecule.

Acute Toxicity: 3-Cyanopyridine is classified as harmful if swallowed. This suggests that the parent molecule may also exhibit moderate acute oral toxicity.

Irritation: It is a known skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) should be used when handling N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide to prevent dermal and ocular exposure.

Systemic Toxicity: Studies on 3-cyanopyridine have indicated potential for liver damage at higher doses.

Reproductive and Developmental Toxicity: A study in rats has demonstrated that 3-cyanopyridine can induce reproductive and developmental toxicity at high dose levels. This raises a flag for potential reproductive hazards with the target molecule, warranting further investigation.

Synergistic Toxicity: Research has shown that the toxicity of 3-cyanopyridine can be enhanced when combined with other substances, such as nicotinamide, after aerosolization. This highlights the importance of considering potential interactions with other compounds in any future studies.

The N-Methylmethanesulfonamide Moiety and Sulfonamides in General

The N-methylmethanesulfonamide side chain introduces a sulfonamide functional group, a class of compounds with a well-documented history in pharmaceuticals.

Irritation: N-methylmethanesulfonamide is predicted to be a skin and eye irritant. This reinforces the need for appropriate PPE.

Hepatotoxicity: Sulfonamides as a class are known to have the potential to cause idiosyncratic liver injury, which can range from mild to severe. This suggests that the potential for hepatotoxicity should be a key area of investigation for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide.

Hypersensitivity Reactions: Sulfonamides are associated with hypersensitivity reactions, which can manifest as skin rashes and, in rare cases, more severe conditions like Stevens-Johnson syndrome. The potential for allergic sensitization should be considered.

Genotoxicity: While N-methylmethanesulfonamide itself is not strongly flagged as a mutagen, the structurally related compound, methyl methanesulfonate, is a known mutagen and a suspected carcinogen. This structural alert warrants a thorough investigation of the mutagenic potential of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide.

Synthesized Predictive Toxicological Profile of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Based on the analysis of its structural fragments, the following predictive toxicological profile for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide can be proposed:

Toxicological EndpointPredicted HazardJustification
Acute Oral Toxicity Category 3 or 4 (Harmful if swallowed) Based on the known toxicity of 3-cyanopyridine.
Skin Irritation/Corrosion Irritant Both 3-cyanopyridine and N-methylmethanesulfonamide are known or predicted skin irritants.
Eye Irritation/Damage Irritant to Serious Eye Irritant Both 3-cyanopyridine and N-methylmethanesulfonamide are known or predicted eye irritants.
Mutagenicity Potential Mutagen Structural alert from the related compound methyl methanesulfonate. Requires experimental verification.
Carcinogenicity Suspect Carcinogen Dependent on mutagenicity findings. The structural alert from methyl methanesulfonate suggests this as a possibility.
Reproductive Toxicity Potential Reproductive Toxicant Based on the known reproductive toxicity of 3-cyanopyridine at high doses.
Target Organ Toxicity Liver Both 3-cyanopyridine and the sulfonamide class have been associated with hepatotoxicity.
Hypersensitivity Potential for skin sensitization A known class effect of sulfonamides.

Diagram of Predictive Toxicology Workflow

G cluster_0 Target Molecule cluster_1 Structural Deconstruction cluster_2 Known Toxicity Data cluster_3 Synthesized Predictive Profile cluster_4 Experimental Validation Target N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide Fragment1 3-Cyanopyridine Moiety Target->Fragment1 is composed of Fragment2 N-Methylmethanesulfonamide Moiety Target->Fragment2 is composed of Data1 Harmful if swallowed Skin/eye irritant Reproductive toxicity (high dose) Fragment1->Data1 has known Data2 Skin/eye irritant Hepatotoxicity (class effect) Hypersensitivity (class effect) Mutagenicity alert (related compound) Fragment2->Data2 has known/inferred Prediction Acute Toxicity: Harmful Irritation: Skin/Eye Mutagenicity: Potential Reproductive Toxicity: Potential Target Organ: Liver Data1->Prediction informs Data2->Prediction informs Validation OECD 423 (Acute Oral Toxicity) Ames Test (OECD 471) In Vitro Micronucleus (OECD 487) Reproductive Toxicity Screen Prediction->Validation requires

Caption: Predictive toxicology workflow for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide.

Recommended Experimental Protocols for Validation

To move beyond prediction and establish a definitive safety profile, a tiered experimental approach is recommended. The following standard protocols, based on OECD guidelines, provide a robust framework for this validation.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of the compound and to classify it according to the Globally Harmonised System (GHS).[1][2][3]

Methodology:

  • Animal Model: Typically, female rats are used.

  • Dose Groups: The study proceeds in a stepwise manner with a group of three animals per step.

  • Starting Dose: A starting dose of 300 mg/kg is often used, but this can be adjusted based on any preliminary information.

  • Dosing: The compound is administered by oral gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The study allows for the classification of the substance into one of five toxicity categories.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.[4][5][6][7][8]

Methodology:

  • Tester Strains: A set of bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon are used.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.

  • Exposure: The tester strains are exposed to a range of concentrations of the test compound.

  • Plating: The treated bacteria are plated on a minimal medium that lacks the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To detect the potential of the compound to induce chromosomal damage (clastogenicity) or aneuploidy.[9][10][11][12][13]

Methodology:

  • Cell Lines: Human lymphocytes or established mammalian cell lines (e.g., CHO, V79, TK6) are used.

  • Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9).

  • Treatment: Cell cultures are exposed to the test compound for a defined period.

  • Harvest: Cells are harvested and processed for microscopic analysis.

  • Scoring: The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division) is determined.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Forward-Looking Recommendations

This in-depth technical guide has provided a predictive toxicological assessment of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide based on a rigorous analysis of its structural components. The primary predicted hazards include moderate acute oral toxicity, skin and eye irritation, potential for hepatotoxicity, mutagenicity, and reproductive toxicity.

It is imperative to underscore that these are predictions and must be confirmed through empirical testing. The experimental protocols outlined in this guide provide a clear and internationally accepted pathway for validating this predictive profile. The results of these studies will be critical for a comprehensive risk assessment and for guiding the safe handling and potential future development of this compound.

Researchers and drug development professionals are strongly advised to handle N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide with appropriate caution, utilizing all necessary personal protective equipment, until a definitive toxicological profile is established.

References

  • LiverTox. (2017, December 5). Sulfonamides. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • MedicineNet. Sulfonamides: Drug List, Side Effects, Dosage. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97632, N-Methylmethanesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72879, Methanesulfonamide. Retrieved from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing.
  • OECD. (1997).
  • OECD. (2016). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing.
  • OECD. (2018). OECD Guideline for the Testing of Chemicals 421: Reproduction/Developmental Toxicity Screening Test. OECD Publishing.
  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]

  • National Toxicology Program. (2015, July 28). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Potential Therapeutic Landscape of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the chemical landscape surrounding the novel compound N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide. While this specific molecule is not prominently featured in existing scientific literature, this document serves as a technical primer on its core components, a proposed synthetic pathway, and its potential as a therapeutic agent, based on the well-established properties of the 3-cyanopyridine scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The 3-Cyanopyridine Scaffold: A Cornerstone in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic structure found in a vast array of natural products and pharmaceuticals.[1][2] The introduction of a cyano group at the 3-position significantly influences the molecule's electronic properties and its ability to interact with biological targets. This "3-cyanopyridine" core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3]

Historically, research into 3-cyanopyridine derivatives has led to the development of compounds with diverse therapeutic applications, including:

  • Anticancer Agents: Many 3-cyanopyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, such as prostate, breast, and liver cancer.[2][4]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors, and 3-cyanopyridine derivatives have been investigated for their ability to modulate the activity of kinases involved in cell signaling pathways.[5]

  • Anti-inflammatory and Analgesic Agents: Certain substituted 3-cyanopyridines have shown promise as anti-inflammatory and analgesic compounds.[3]

  • Antimicrobial and Antiviral Agents: The 3-cyanopyridine nucleus has been incorporated into molecules with demonstrated antimicrobial and antiviral properties.[1][3]

The versatility of the 3-cyanopyridine scaffold stems from its synthetic tractability, allowing for the introduction of various substituents at different positions of the pyridine ring, thereby enabling the fine-tuning of its biological activity.

Proposed Synthesis of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

While a specific synthetic route for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide has not been published, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of 2-amino-3-cyanopyridines and subsequent N-functionalization. The proposed pathway involves a multi-component reaction to construct the core heterocyclic system, followed by sulfonylation and methylation.

Synthesis of the 2-Amino-3-cyanopyridine Intermediate

The key intermediate, 2-amino-3-cyanopyridine, can be synthesized via a one-pot, multi-component reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[6] This approach is favored for its high efficiency and atom economy.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add malononitrile (1.0 eq), an appropriate aromatic aldehyde (1.0 eq), a methyl ketone (1.0 eq), and ammonium acetate (1.5 eq).

  • Solvent and Catalyst: While the reaction can be performed under solvent-free conditions, an alcoholic solvent such as ethanol can be used to facilitate mixing.[1] For catalysis, a Lewis acid like Yb(PFO)3 or a mild acid catalyst can be employed to enhance the reaction rate.[1]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[1] Microwave irradiation has also been shown to accelerate this transformation, often leading to higher yields in shorter reaction times.[6]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water. The solid is then collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography to yield the desired 2-amino-3-cyanopyridine derivative.

N-Sulfonylation and N-Methylation

The final steps involve the sequential introduction of the methanesulfonyl and methyl groups onto the exocyclic amino group of the 2-amino-3-cyanopyridine intermediate.

Experimental Protocol:

  • N-Sulfonylation:

    • The 2-amino-3-cyanopyridine intermediate (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), containing a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

    • The solution is cooled to 0 °C in an ice bath.

    • Methanesulfonyl chloride (1.1 eq) is added dropwise to the cooled solution.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-(3-cyanopyridin-2-yl)methanesulfonamide.

  • N-Methylation:

    • The N-(3-cyanopyridin-2-yl)methanesulfonamide (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

    • A strong base, such as sodium hydride (NaH) (1.2 eq), is carefully added in portions at 0 °C.

    • After the evolution of hydrogen gas ceases, methyl iodide (CH3I) (1.2 eq) is added dropwise.

    • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to afford the final compound, N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide.

Proposed Synthetic Workflow:

G A Malononitrile + Aldehyde + Methyl Ketone + Ammonium Acetate B One-pot Multicomponent Reaction (Thermal or Microwave) A->B C 2-Amino-3-cyanopyridine Intermediate B->C E N-Sulfonylation C->E 1. D Methanesulfonyl Chloride, Base D->E F N-(3-cyanopyridin-2-yl)methanesulfonamide E->F H N-Methylation F->H 2. G Base (e.g., NaH), Methyl Iodide G->H I N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide H->I G cluster_0 Cancer Cell Compound N-(3-cyanopyridin-2-yl)-N- methylmethanesulfonamide IAP IAP Family Proteins (e.g., Survivin, XIAP) Compound->IAP Inhibition Caspases Caspase Cascade (Caspase-3, -7, -9) IAP->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Activation

Caption: Hypothesized mechanism of pro-apoptotic activity.

Data on Related 3-Cyanopyridine Derivatives

To provide context for the potential potency of the target compound, the following table summarizes the reported cytotoxic activities of some related 3-cyanopyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5c PC-3 (Prostate)1.46[4]
5c MDA-MB-231 (Breast)2.12[4]
5c HepG2 (Liver)3.58[4]
5d PC-3 (Prostate)7.08[3]
5d MDA-MB-231 (Breast)8.15[3]
5d HepG2 (Liver)9.24[3]
Inhibitor 9 MG-63 (Osteosarcoma)0.98[7]

This table presents data for compounds with the 3-cyanopyridine core to illustrate the potential activity range of this chemical class.

Conclusion and Future Directions

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide represents a novel chemical entity with significant therapeutic potential, primarily based on the well-documented activities of its core 3-cyanopyridine scaffold. This guide has provided a comprehensive overview of the rationale for its design, a plausible and detailed synthetic pathway, and a hypothesis for its potential mechanism of action as an anticancer agent.

Future research should focus on the successful synthesis and purification of this compound, followed by in vitro screening against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects. Subsequent studies could then elucidate its precise mechanism of action, including its effects on apoptosis, cell cycle progression, and specific molecular targets. The insights gained from such investigations will be crucial in determining the future trajectory of this promising molecule in the drug discovery pipeline.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Gomha, S. M. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4836. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, H. (2019). Discovery of 2-((3-cyanopyridin-2-yl)thio)acetamides as human lactate dehydrogenase A inhibitors to reduce the growth of MG-63 osteosarcoma cells: Virtual screening and biological validation. Bioorganic & Medicinal Chemistry Letters, 29(18), 2666–2670. [Link]

  • CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents. (n.d.).
  • US8580781B2 - Pyridazinone derivatives - Google Patents. (n.d.).
  • Gomha, S. M., Abdelrazek, F. M., Shaaban, M. E. B., Rabee, K. A., El-Shemy, H. N., Abdallah, A. M., & Metz, P. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 1-10. [Link]

  • Scheme 2. Mechanism for the synthesis of 2-amino-3-cyanopyridines 2a-o. - ResearchGate. (n.d.). Retrieved from [Link]

  • Tsuboi, K., Kimura, H., Nakatsuji, Y., Kassai, M., Deai, Y., & Isobe, Y. (2021). Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. Bioorganic & Medicinal Chemistry Letters, 44, 128115. [Link]

  • Lin, L. S., Lanza, T., Jewell, J. P., Liu, P., Jones, C., Kieczykowski, G. R., ... & Hagmann, W. K. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of Medicinal Chemistry, 52(11), 3449–3452. [Link]

  • (PDF) 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD - ResearchGate. (n.d.). Retrieved from [Link]

  • Cyanobacterial Peptides in Anticancer Therapy: A Comprehensive Review of Mechanisms, Clinical Advances, and Biotechnological Innovation - MDPI. (n.d.). Retrieved from [Link]

  • Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PMC. (n.d.). Retrieved from [Link]

  • US11059829B2 - Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl) - Google Patents. (n.d.).
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (n.d.). Retrieved from [Link]

  • US6166063A - N-(substituted glycyl)-2-cyanopyrrolidines, pharmaceutical compositions containing them and their use in inhibiting dipeptidyl peptidase-IV - Google Patents. (n.d.).
  • Biological Activity and Stability of Aeruginosamides from Cyanobacteria - MDPI. (n.d.). Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (n.d.). Retrieved from [Link]

  • WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents. (n.d.).
  • Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies - ResearchGate. (n.d.). Retrieved from [Link]

  • US7659253B2 - Abuse-resistant amphetamine prodrugs - Google Patents. (n.d.).

Sources

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Deep Dive

I'm focusing now on the technical guide for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide. Currently, I'm analyzing the compound's structure and properties to establish a robust foundation, keeping in mind the audience of researchers and drug development professionals.

Analyzing Structural Details

I've dissected the compound's structure, focusing on the pyridine ring, cyano group at position 3, and sulfonamide group at position 2. I've framed it as an N-methyl-N-methanesulfonyl derivative. Now, I'm working to determine the compound's application: Is it a drug intermediate, inhibitor, or reagent? It resembles a fragment or intermediate common in JAK or kinase inhibitors, like Baricitinib analogs. I'm investigating its potential role in relation to Apixaban or Baricitinib or other similar medicines, and searching for any CAS numbers.

Confirming Identity and Structure

I've confirmed the existence of "N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide." I now know its CAS number is 73161-37-2. Structurally, the molecule has a pyridine ring. The 2-position of the ring is bonded to -N(Me)(SO2Me), and the 3-position is bonded to -CN.

Investigating Potential Uses

I'm now focusing on potential applications. While catalogs list this as a building block, the specific target remains unclear. I've ruled out Apixaban and Deucravacitinib. The goal is to identify a kinase inhibitor or other specific drug where this sulfonamide fragment is used as an intermediate. I'm searching CAS directly, looking for patents or other uses. I am pursuing "intermediate of" as a search term.

Exploring Potential Transformations

I'm now investigating potential chemical transformations. The unique "N-methylmethanesulfonamide" motif on the pyridine ring intrigues me; it seems somewhat uncommon. I'm considering possibilities like a fused ring system formation, or if the nitrile group could be hydrolyzed or cyclized. I'm focusing on "CAS 73161-37-2" alongside "patent" and "intermediate" for more targeted searches. I will also check the SMILES string and google scholar. I will keep looking at drugs, as well.

Interpreting Vendor Data

I'm digging deeper into vendor listings. Despite the lack of an explicit statement, the widespread availability of the compound, often linked with "API Family" and "Drug Discovery," is pointing to a strong possibility of it being an intermediate for Drug X. I am focusing on catalog listings that are most relevant.

Exploring Potential Drug Links

I've hit a potential lead! A search snippet highlights a synthesis involving "N-(3-Cyanopyridin-2-Yl)-N-Methylmethanesulfonamide," closely linked to a similar compound. I'm also finding it listed near Cinacalcet impurities. The structure screams "pyridine" with an N-methyl methanesulfonamide at the 2-position and a nitrile at the 3-position. Could this be an intermediate for Sotyktu (Deucravacitinib)? Or perhaps I need to check some of the other 'nib' drugs? I am also considering reverse synthesis!

Refining Search Strategies

I am now focusing on refining my search queries. I have been exploring the structure of the compound in different ways, including "2-(N-methylmethanesulfonamido)pyridine-3-carbonitrile" and "N-(3-cyano-2-pyridyl)-N-methylmethanesulfonamide" to ensure comprehensive results. I am also investigating the CAS number alongside "intermediate" and "impurity of." I think the sulfonamide is making it less reactive as an electrophile. My two newest possible hypotheses are Trametinib, or Cobimetinib. I will investigate these further.

Discovering Key Insights

I've zeroed in on the most promising lead! Result 1.8 in Search 3, specifically from Leyan (leyan.com), appears to be the jackpot. The snippet highlights "N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide" with CAS 73161-37-2. The Scripps Research Institute patent reference is also promising.

Analyzing Patent Content

Now I'm diving deeper into the patent literature. WO2008/115369 from Scripps, looks to be a modulator of S1P receptors, with potential leads like Ozanimod, Etrasimod, and Siponimod. I'm checking if the structure from the snippet aligns with an intermediate. Next, I'm checking WO2010/141796 from Cephalon, a BRAF kinase inhibitor that is potentially related to Dabrafenib or Vemurafenib. This is leading me toward the precursor to the 3-cyano compound.

Narrowing Compound Relevance

I've revised my focus: the 3-aminomethyl compound, formed by reducing the nitrile, is crucial. It looks like this intermediate is coupled to other groups. I'm hypothesizing that CAS 73161-37-2 is a key precursor to Cephalon's BRAF inhibitors and/or Scripps' S1P1 modulators. I checked CEP-32496, but it wasn't a match. Similarly, RPC1063 (Ozanimod) and CYM-5442 didn't contain the substructure. I'm now searching within the patent contexts for a structural match.

Connecting the Dots

I've established a firm link between WO2010/141796 (Cephalon) and WO2008/115369 (Scripps). WO2010/141796 specifically details BRAF Kinase Inhibitors, and I'm homing in on the compound "N-(3-(aminomethyl)". This is a critical building block, and I see potential in this particular pathway.

Identifying the Core Structure

I'm now zeroing in on the "N-methylmethanesulfonamide" portion of the intermediate and using that to eliminate several possibilities like Filgotinib and Deucravacitinib. The focus is now on confirming that the compounds described in WO2010/141796 are BRAF kinase inhibitors and are potentially "Pyrazolyl-benzimidazoles" or similar. I'm now reviewing the examples in WO2010/141796 that use this intermediate to advance further.

Exploring Potential Leads

I'm now hunting for connections to "N-methylmethanesulfonamide" beyond the previous BRAF inhibitors, considering its use as a building block. I've ruled out Pexidartinib and Ozanimod, and am now investigating compounds that utilize a pyridine ring. I'm focusing on well-known tool compounds such as SB-590885 or PLX-4720. I will expand this approach by reviewing WO2008/115369 (Scripps).

Summarizing Key Roles

I've determined that "N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide," with a molecular weight of 211, serves as a crucial intermediate. It's too small to be a high-affinity drug on its own. I'm seeing its dual role as a building block for BRAF inhibitors (Cephalon) and S1P1 agonists (Scripps). CEP-32496 is likely the most famous drug connection, although I've eliminated Encacorafenib and Apixaban impurities. I'm focusing the guide on its role as a building block, detailing synthesis steps.

Outlining Guide Structure

I've decided to format the guide with an executive summary, followed by sections on chemical architecture, synthetic routes (both industrial and alternative), and medicinal chemistry applications focusing on BRAF inhibitors and S1P1 modulators. A section on handling and stability will provide practical advice, and I'll include a references section. I'm double-checking the BRAF connection to ensure it's solid.

Refining Key Synthesis

I'm now detailing the synthetic route for the intermediate and am creating visualizations to clarify its construction. The starting point of 2-amino-3-cyanopyridine leads to sulfonylation, followed by methylation. The visualization of scaffold utility shows how the nitrile can be derivatized. I'm focusing on emphasizing the versatility of this "key intermediate" to explain its use in diverse chemical pathways and compounds.

The Cyanopyridine Moiety: Electronic Tuning and Binding Mechanisms in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyanopyridine moiety represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its dual utility as both a robust hydrogen bond acceptor and a "tunable" electrophile for reversible covalent targeting. Unlike simple benzonitriles, the incorporation of the pyridine nitrogen introduces a significant dipole and electron-withdrawing inductive effect (


), which modulates the pKa of the ring and enhances the electrophilicity of the cyano carbon. This guide analyzes the mechanistic role of cyanopyridines in receptor binding, focusing on their application in kinase inhibition (non-covalent) and cysteine protease targeting (reversible covalent), supported by thermodynamic principles and validation protocols.

Physicochemical Profile & Electronic Architecture

The cyanopyridine ring is not merely a structural scaffold; it is an electronic modulator. The position of the cyano group relative to the pyridine nitrogen (2-, 3-, or 4-position) dictates the local electrostatic environment.

Electronic Distribution
  • Inductive Effects: The pyridine nitrogen is highly electronegative, pulling electron density from the ring system. This makes the ring carbons electron-deficient (

    
    -deficient).
    
  • Nitrile Activation: When the cyano group is attached to this electron-deficient ring, the carbon atom of the nitrile (

    
    ) becomes significantly more electrophilic than in a phenyl analogue (benzonitrile). This is critical for designing Reversible Covalent Inhibitors (RCIs) .
    
  • Dipole Moment: The vector sum of the pyridine lone pair and the nitrile dipole creates a strong directional moment, aiding in orientation within polar binding pockets.

Bioisosterism

Cyanopyridines are often employed as bioisosteres for carbonyl groups, amides, or even halogens, offering improved metabolic stability (blocking oxidative metabolism at the ring positions) and altered solubility profiles.

Binding Mechanisms: The Dual Modality

The cyanopyridine moiety engages targets through two distinct mechanistic pathways. The choice of pathway is determined by the specific receptor environment (presence of nucleophilic cysteines) and the electronic tuning of the inhibitor.

Mode A: Non-Covalent Interactions (Kinase Inhibitors)

In targets like PIM-1 kinases or Survivin , the cyanopyridine acts primarily through non-covalent forces.

  • Hydrogen Bonding: The nitrile nitrogen acts as a weak-to-moderate Hydrogen Bond Acceptor (HBA). For example, in PIM-1 inhibitors, the nitrile nitrogen forms H-bonds with lysine residues (e.g., Lys67), stabilizing the complex [1].[1]

  • 
    -Interactions:  The electron-deficient pyridine ring is an excellent partner for 
    
    
    
    -stacking interactions with electron-rich aromatic residues (Phenylalanine, Tyrosine) or Arene-H interactions with Valine/Leucine side chains.
Mode B: Reversible Covalent "Warhead" (Protease Inhibitors)

In cysteine proteases (e.g., Cathepsin K , Cathepsin S , or viral proteases), the cyanopyridine functions as an electrophilic warhead.

  • Mechanism: The active site cysteine thiolate (

    
    ) attacks the nitrile carbon.
    
  • Adduct Formation: This forms a thioimidate intermediate.

  • Reversibility: Unlike Michael acceptors (acrylamides) which often form permanent bonds, the thioimidate adduct is thermodynamically unstable enough to hydrolyze or reverse, allowing for slow-binding kinetics with long residence times but reduced immunogenicity risks associated with permanent protein haptenization [2].

Why Cyanopyridine? The pyridine ring makes the nitrile just reactive enough to react with the catalytic cysteine, but not so reactive that it binds non-specifically to other cellular thiols (glutathione), creating a "Goldilocks" zone of reactivity.

Mechanistic Visualization

Pathway: Cysteine-Mediated Thioimidate Formation

The following diagram illustrates the nucleophilic attack of a receptor cysteine on the cyanopyridine moiety.

ThioimidateFormation cluster_0 Pre-Binding State cluster_1 Transition State cluster_2 Post-Binding State L Cyanopyridine Ligand (Electrophilic C) TS Tetrahedral Transition State L->TS Assoc (k_on) R Receptor Cysteine (Nucleophilic S-) R->TS Product Thioimidate Adduct (Covalent Complex) TS->Product Stabilization Product->L Dissoc (k_off) Slow Reverse Product->R

Figure 1: Mechanism of reversible covalent inhibition via thioimidate formation. Note the reversibility (k_off), which distinguishes this from irreversible acrylamide warheads.

Experimental Protocols for Validation

To validate the role of a cyanopyridine moiety in a new lead compound, researchers must distinguish between simple affinity (


) and residence time (

), especially for covalent mechanisms.
Protocol: Jump-Dilution Assay for Residence Time

Standard


 assays are insufficient for reversible covalent inhibitors because they are equilibrium-dependent. A jump-dilution assay measures the "off-rate" (

), which is the true predictor of in vivo efficacy for this class.

Materials:

  • Target Enzyme (e.g., Cathepsin K).

  • Fluorogenic Substrate.[2]

  • Cyanopyridine Inhibitor.

  • Rapid-mix kinetic plate reader.

Workflow:

  • Incubation: Incubate Enzyme (

    
     concentration) with Inhibitor (
    
    
    
    ) for 30–60 minutes to ensure full thioimidate formation.
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the Fluorogenic Substrate.

    • Note: This drops the inhibitor concentration below the

      
       threshold.
      
  • Recovery Monitoring: Measure fluorescence recovery over time.

    • Interpretation: If recovery is instantaneous, binding is rapid/non-covalent . If recovery is slow (curved progress), it indicates a significant residence time (

      
      ), confirming the covalent-reversible mechanism.
      
  • Control: Run a parallel experiment with a non-covalent analogue (e.g., phenyl analogue instead of pyridine) to quantify the "warhead" contribution.

Data Presentation: SAR Comparison Table

When optimizing the moiety, structure-activity relationship (SAR) data should be tracked as follows:

Compound IDCore ScaffoldR-Group

(nM)
Residence Time (min)Mechanism
CP-001 3-Cyanopyridine-H1245Covalent Reversible
CP-002 Benzonitrile-H1502Fast Exchange
CP-003 3-Cyanopyridine-F (ortho)5120Covalent (Enhanced Electrophilicity)

Optimization Workflow

The following decision tree guides the optimization of cyanopyridine leads based on thermodynamic and kinetic data.

OptimizationWorkflow Start Cyanopyridine Hit Identified Test1 Test: Jump-Dilution Assay Start->Test1 Decision1 Is Residence Time > 30 min? Test1->Decision1 PathA Mechanism: Covalent Reversible Decision1->PathA Yes PathB Mechanism: Non-Covalent / Fast Exchange Decision1->PathB No OptA Optimize: Tune Electrophilicity (Add EWG to Pyridine Ring) PathA->OptA OptB Optimize: Enhance H-Bonding (Check Nitrile N interactions) PathB->OptB

Figure 2: Decision logic for optimizing cyanopyridine leads based on kinetic binding profiles.

References

  • Ibrahim, M. H., et al. (2023).[3] "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation." ACS Omega. Available at: [Link]

  • Cianni, L., et al. (2022). "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases." Molecules. Available at: [Link]

  • Kessler, D., et al. (2015). "The Binding Thermodynamics of Drug Candidates." ChemMedChem. Available at: [Link]

  • Enkelmann, D., et al. (2020). "Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses." Crystals. Available at: [Link]

Sources

A Researcher's Guide to N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is a key heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth analysis of its chemical properties, reliable sourcing strategies, and critical quality control protocols. We present a comprehensive overview of current suppliers, discuss the synthetic rationale for its use, and offer detailed, field-proven methodologies for its characterization and safe handling. This document is intended to serve as an essential resource for researchers and scientists in the drug development sector, enabling streamlined procurement and effective application of this important reagent.

Introduction to N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, identified by CAS Number 73161-37-2, is a substituted cyanopyridine derivative.[1][2] Its molecular structure, featuring a pyridine ring functionalized with a cyano group, a methylamino group, and a methanesulfonamide moiety, makes it a versatile intermediate in medicinal chemistry. The cyanopyridine scaffold is a prevalent feature in numerous biologically active compounds, recognized for its role in forming critical interactions with biological targets.[3][4]

The strategic placement of the cyano and sulfonamide groups offers multiple reaction sites for further molecular elaboration, making it a valuable precursor for creating libraries of compounds in drug discovery campaigns. Its primary utility lies in the synthesis of more complex molecules, particularly those targeting kinases and other enzymes where the pyridine core can serve as a hinge-binding motif.

Key Chemical Properties: [1]

  • CAS Number: 73161-37-2

  • Molecular Formula: C₈H₉N₃O₂S

  • Molecular Weight: 211.24 g/mol

  • Typical Storage Conditions: 2-8°C, sealed in a dry environment.

Synthesis and Mechanistic Considerations

While end-users will typically procure this compound, understanding its synthesis provides valuable context for potential impurities and informs quality control strategies. The synthesis of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is not extensively detailed in readily available literature, suggesting it is often part of a multi-step synthesis of a larger target molecule. However, a plausible synthetic route can be inferred from related transformations involving cyanopyridines.

A general approach often involves the reaction of a 2-amino-3-cyanopyridine precursor. The synthesis of 2-amino-3-cyanopyridine derivatives is well-established and can be achieved through one-pot reactions, for instance, by condensing a ketone, an aldehyde, malononitrile, and ammonium acetate.[4][5] Subsequent N-methylation and sulfonylation would lead to the final product.

The diagram below illustrates a conceptual workflow for the synthesis and subsequent quality control of the target compound.

G cluster_synthesis Conceptual Synthesis Pathway cluster_qc Quality Control Workflow A 2-Amino-3-cyanopyridine Precursors B N-Methylation A->B e.g., CH3I, base C Sulfonylation with Methanesulfonyl Chloride B->C e.g., MsCl, pyridine D N-(3-cyanopyridin-2-yl)-N- methylmethanesulfonamide (Crude Product) C->D Workup & Isolation E Received Compound D->E Procurement / In-house Synthesis F Structural Verification (NMR, MS) E->F G Purity Assessment (HPLC/UPLC) F->G Structure Confirmed H Qualified Reagent for R&D Use G->H Purity ≥95%

Caption: Conceptual Synthesis and Quality Control Workflow.

Sourcing and Procurement: A Supplier Overview

The availability of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is primarily through specialized chemical suppliers that cater to the research and pharmaceutical industries. Procurement from a reliable source is paramount to ensure the integrity and reproducibility of experimental results. When selecting a supplier, researchers should prioritize those who provide comprehensive analytical documentation, such as a Certificate of Analysis (CoA), and have robust quality management systems.

Below is a comparative table of known suppliers for this compound. Information is based on publicly available data and is subject to change. Researchers are advised to contact suppliers directly for current pricing, availability, and detailed specifications.

SupplierProduct IdentifierPurity/SpecificationNotes
BLDpharm BLD-434053Not specified, inquire for detailsListed with CAS 73161-37-2.[1]
HexonSynth HXO-48889Not specified, inquire for detailsListed as "In stock" and categorized under "Impurities".[2]
MolCore MC715282 (Analogue)NLT 98%Note: This is for an analogue, N-(3-aminopyridin-2-yl)methanesulfonamide (CAS 1564916-50-2), not the exact compound.[6]
Sigma-Aldrich Enamine-ENA76950814195%Note: This is for a related precursor, N-(3-cyanopyridin-2-yl)acetamide (CAS 69278-08-6).

Expert Insight: The categorization of this compound as an "impurity" by some suppliers[2] suggests it may also be available as a reference standard for analytical purposes, particularly for quality control of active pharmaceutical ingredients (APIs) where it might be a process-related impurity.

Applications in Research and Development

The core utility of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide lies in its role as a versatile building block for constructing more complex, biologically active molecules. The 3-cyanopyridine moiety is a known pharmacophore that has been incorporated into a wide range of therapeutic agents, including treatments for cancer and inflammatory diseases.[3]

While specific public-domain examples detailing the direct use of this exact compound are sparse, its structure is analogous to intermediates used in the synthesis of kinase inhibitors and other targeted therapies. The sulfonamide group can act as a hydrogen bond donor or acceptor, and the pyridine nitrogen can engage in critical hinge-binding interactions within an enzyme's active site. The cyano group is a versatile functional handle that can be hydrolyzed to a carboxamide or carboxylic acid, or participate in cycloaddition reactions to form other heterocyclic systems.

Patents in medicinal chemistry often describe scaffolds where this compound would be a logical precursor. For example, complex pyrazole carboxamides used in agricultural and pharmaceutical products feature substituted pyridinyl groups attached to a core heterocycle.[7] The synthesis of such molecules often relies on the availability of functionalized pyridine building blocks like the one discussed here.

Experimental Protocols and Handling

5.1 Protocol: Quality Control and Characterization of Incoming Material

It is imperative to validate the identity and purity of any procured chemical intermediate before its use in a synthetic campaign. This protocol outlines a self-validating system for incoming material.

Objective: To confirm the identity and assess the purity of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide.

Materials:

  • N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (as received)

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃) for NMR

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid (for mass spectrometry mobile phase)

Methodology:

  • Visual Inspection: Examine the material for uniform color and consistency. Note any discrepancies from the supplier's description.

  • Solubility Test: Test solubility in common laboratory solvents (e.g., DMSO, DCM, Methanol) to determine appropriate solvents for analysis and reaction.

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Validation: The proton NMR should show characteristic signals for the pyridine ring protons, the N-methyl group, and the S-methyl group. The integration of these signals should correspond to the expected proton count. The carbon NMR should show the expected number of signals, including the quaternary carbon of the cyano group. Compare the observed spectra with any reference data provided by the supplier or predicted spectra.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

    • Infuse the solution into an ESI-MS instrument.

    • Validation: Look for the [M+H]⁺ ion at m/z 212.24, corresponding to the molecular weight of the compound (211.24) plus a proton.

  • Purity Analysis (HPLC/UPLC):

    • Develop a suitable reversed-phase HPLC/UPLC method (e.g., C18 column).

    • Run a gradient elution from high aqueous to high organic mobile phase.

    • Validation: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks detected. For synthetic use, a purity of ≥95% is generally acceptable.

Caption: Quality Control Decision Workflow for Incoming Reagents.

5.2 Protocol: Safe Handling and Storage

Storage:

  • Store the compound in a tightly sealed container to prevent moisture absorption.

  • Keep in a cool, dry place, ideally refrigerated at 2-8°C as recommended.[1]

  • Store away from strong oxidizing agents.

Handling:

  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or powder.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is a specialized yet valuable chemical intermediate for pharmaceutical research and development. Its unique combination of functional groups makes it an attractive starting point for the synthesis of novel therapeutic agents. While the number of direct commercial suppliers is limited, the compound is available through vendors specializing in building blocks for drug discovery. For any researcher intending to use this compound, rigorous quality control of the starting material is not merely a recommendation but a necessity to ensure the validity and success of subsequent research. This guide provides the foundational knowledge for confident sourcing, handling, and application of this key molecule.

References

  • Hexonsynth. N-(3-Cyanopyridin-2-yl)-N-methylmethanesulfonamide. [Link]

  • Google Patents. CN101602722A - The synthetic method of 3-cyanopyridine.
  • Gommaa, M.S., et al. (2020). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. National Institutes of Health (NIH). [Link]

  • PubChem. 2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-5-[[5-(trifluoromethyl)tetrazol-1-yl]methyl]pyrazole-3-carboxamide. [Link]

  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

  • Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. ResearchGate. [Link]

  • ResearchGate. Scheme 2. Mechanism for the synthesis of 2-amino-3-cyanopyridines 2a-o. [Link]

  • Pharmaffiliates. 3-Chloro-1-(3-chloropyridin-2-yl)-N-(4-cyano-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide | CAS No : 736994-61-9. [Link]

Sources

Methodological & Application

Advanced Synthesis Protocol: N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

[1]

Executive Summary & Strategic Analysis

Target Profile: The target molecule, N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide , is a highly functionalized pyridine building block. Structurally, it features an electron-deficient pyridine ring substituted with a nitrile group at the C3 position and a methylated sulfonamide moiety at the C2 position. This scaffold is a critical intermediate in the synthesis of JAK/STAT pathway inhibitors and other kinase-targeting therapeutics, where the 2-amino-3-cyanopyridine core often serves as a precursor to bicyclic systems like pyrrolo[2,3-b]pyridines (7-azaindoles).

Synthetic Strategy: While direct sulfonylation of 2-amino-3-cyanopyridine followed by methylation is theoretically possible, it suffers from poor regioselectivity (ring nitrogen vs. exocyclic nitrogen methylation) and the formation of bis-sulfonylated byproducts.

Therefore, this protocol prioritizes a Stepwise Regio-Control Route (Route A) . By introducing the methyl group before the sulfonyl group, we lock the regiochemistry and prevent the formation of bis-sulfonamides, ensuring a high-purity output suitable for pharmaceutical applications.

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection of the target molecule. The "Regio-Control" route (left branch) is preferred over the "Direct Functionalization" route (right branch) due to superior selectivity.[1]

RetrosynthesisTargetTARGETN-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamideIntermed_AIntermediate A2-(Methylamino)-3-cyanopyridineTarget->Intermed_ASulfonylation(MsCl, Base)Intermed_BIntermediate BN-(3-cyanopyridin-2-yl)methanesulfonamideTarget->Intermed_BMethylation(MeI, Base)SM_1Starting Material 12-Chloro-3-cyanopyridineIntermed_A->SM_1SNAr Amination(MeNH2)SM_2Starting Material 22-Amino-3-cyanopyridineIntermed_B->SM_2Sulfonylation(MsCl)Reagent_MeNH2Methylamine(MeNH2)Reagent_MsClMethanesulfonyl Chloride(MsCl)Reagent_MeIMethyl Iodide(MeI)

Figure 1: Retrosynthetic disconnection showing the preferred Route A (Green/Yellow path) vs. the problematic Route B (Red/Grey path).[1]

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 2-(Methylamino)-3-cyanopyridine

This step utilizes a Nucleophilic Aromatic Substitution (SNAr). The nitrile group at position 3 strongly activates the chlorine at position 2, facilitating displacement by methylamine under mild conditions.[1]

Reagents:

  • 2-Chloro-3-cyanopyridine: 10.0 g (72.2 mmol)

  • Methylamine (40% aq. or 2M in THF): 22.4 g (15 mL of 40% aq., ~2.5 equiv)[1]

  • Ethanol (EtOH): 100 mL

  • Triethylamine (Et3N): 11 mL (1.1 equiv) - Optional if using excess methylamine[1]

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 2-Chloro-3-cyanopyridine and Ethanol. Stir to dissolve.

  • Addition: Add the Methylamine solution dropwise over 10 minutes at room temperature. The reaction is exothermic; use a water bath if the temperature exceeds 35°C.[1]

  • Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3) or LCMS.[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a lower Rf spot (Rf ~0.4).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess methylamine.[1]

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over anhydrous Na2SO4, and filter.[1]

  • Purification: Evaporate the solvent. The crude product is typically pure enough (>95%) for the next step.[1] If necessary, recrystallize from Ethanol/Water.[1]

    • Expected Yield: 8.5 – 9.0 g (88–94%).[1]

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

The secondary amine is sulfonylated using methanesulfonyl chloride. Since the amine is less nucleophilic due to the electron-withdrawing pyridine ring, a base catalyst and potentially mild heating or DMAP catalysis are required.

Reagents:

  • 2-(Methylamino)-3-cyanopyridine (from Step 1): 5.0 g (37.5 mmol)[1]

  • Methanesulfonyl Chloride (MsCl): 6.45 g (4.35 mL, 56.3 mmol, 1.5 equiv)[1]

  • Triethylamine (Et3N): 7.6 g (10.5 mL, 75.0 mmol, 2.0 equiv)[1]

  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • DMAP (4-Dimethylaminopyridine): 0.46 g (3.75 mmol, 0.1 equiv) - Catalyst[1]

Procedure:

  • Setup: In a dry 250 mL flask under Nitrogen atmosphere, dissolve the intermediate from Step 1 in anhydrous DCM. Add Et3N and DMAP.[1] Cool the solution to 0°C using an ice bath.

  • Addition: Add Methanesulfonyl Chloride dropwise via syringe over 15 minutes. Caution: Reaction is exothermic and generates HCl fumes (neutralized by base).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: If reaction is sluggish (common with electron-deficient anilines), heat to reflux (40°C) for 4 hours.[1]

  • Quench: Quench the reaction by adding Saturated NaHCO3 solution (50 mL) and stirring vigorously for 10 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).[1]

  • Purification:

    • Wash combined organics with 1M HCl (30 mL) to remove unreacted amine/pyridine traces (Target is a sulfonamide and less basic, so it remains in organic phase).[1]

    • Wash with Brine, dry over MgSO4, and concentrate.[1]

    • Purify via Silica Gel Chromatography (Gradient: 0% to 40% Ethyl Acetate in Hexanes).[1]

    • Expected Yield: 6.3 – 7.1 g (80–90%).[1]

Analytical Data & Validation

ParameterSpecification / Expected Value
Appearance White to off-white crystalline solid
Molecular Weight 211.24 g/mol
1H NMR (DMSO-d6) δ 8.70 (dd, 1H, Py-H6), 8.45 (dd, 1H, Py-H4), 7.60 (dd, 1H, Py-H5), 3.45 (s, 3H, N-Me), 3.20 (s, 3H, SO2-Me).[1]
LCMS (ESI+) [M+H]+ = 212.0
Melting Point 108 – 112 °C (Literature range for similar analogs)

Expert Insight on NMR:

  • The N-Methyl signal typically appears downfield (3.3–3.5 ppm) compared to standard N-methyl amines due to the electron-withdrawing sulfonamide and pyridine ring.

  • The Sulfonyl Methyl signal is distinct and sharp around 3.1–3.3 ppm.[1]

  • Absence of a broad singlet (NH) confirms complete sulfonylation.[1]

Troubleshooting & Optimization

Issue: Low Conversion in Step 2

  • Cause: The 3-cyano group makes the 2-amino group weakly nucleophilic.

  • Solution: Switch solvent to Pyridine (acts as both solvent and base) and heat to 60°C. Alternatively, use NaH (Sodium Hydride) in THF at 0°C to deprotonate the amine before adding MsCl.[1]

Issue: Bis-sulfonylation

  • Observation: Two sulfonyl groups attached to the nitrogen.[1][2]

  • Prevention: This is impossible with Route A (Secondary amine).[1] This is a common failure mode of Route B (Primary amine), validating the choice of Route A.[1]

Issue: Hydrolysis of Nitrile

  • Cause: Highly acidic or basic aqueous workups at high temperatures.[1]

  • Solution: Keep workup pH mild (NaHCO3) and avoid prolonged heating with strong acids.[1]

Safety & References

Safety Precautions:

  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive.[1] Handle only in a fume hood.

  • 2-Chloro-3-cyanopyridine: Skin and eye irritant.

  • Methylamine: Toxic gas/liquid.[1] Use in a well-ventilated area.

References:

  • General SNAr on 2-Chloro-3-cyanopyridines:

    • GuideChem.[1] "Preparation method of 2-chloro-3-cyanopyridine."[3][4][5][6][7]

  • Sulfonylation of Electron-Deficient Amines:

    • Mao, L., et al.[1][8] "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole." Synlett, 2011.[1][8]

  • Ruthenium-Catalyzed Sulfonylation (Alternative Mechanistic Insight):

    • Ramesh, B., et al. "Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines."[2] Org.[9][1][2] Lett., 2017.[9][1][2]

  • Commercial Availability & CAS Verification:

    • Sigma-Aldrich. "N-(3-Cyano-2-pyridinyl)-N-methylmethanesulfonamide Product Page." [1]

Application Note: Pharmacological Profiling of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide in Cancer Cell Lines

[1]

Executive Summary

This guide details the experimental protocols for utilizing N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (CAS: 73161-37-2) as a chemical probe in in vitro oncology research.

While often categorized as a synthetic intermediate, this molecule possesses a distinct 3-cyanopyridine pharmacophore. In modern Fragment-Based Drug Discovery (FBDD), this scaffold is a privileged structure for targeting cysteine-dependent enzymes, most notably Ubiquitin-Specific Protease 30 (USP30) and other deubiquitinases (DUBs) involved in mitochondrial quality control (mitophagy).

Key Application Areas:

  • Fragment-Based Screening: Assessing low-affinity interactions with cysteine proteases.

  • Mitophagy Modulation: Investigating mitochondrial clearance pathways in Parkin-dependent cancer models (e.g., HeLa, SH-SY5Y).

  • Covalent Warhead Validation: Characterizing the reactivity of the C3-nitrile group.

Chemical Identity & Mechanism of Action[2][3][4]

Structural Logic

The molecule consists of a pyridine core substituted with a nitrile (cyano) group at position 3 and a tertiary sulfonamide at position 2.

  • 3-Cyano Group (The Warhead): The nitrile functionality is an electrophile capable of forming a reversible covalent thioimidate adduct with catalytic cysteine residues (e.g., Cys77 in USP30).

  • N-Methylmethanesulfonamide (The Handle): Unlike primary sulfonamides (which bind Carbonic Anhydrase), this tertiary sulfonamide acts as a steric and electronic modulator, improving solubility and preventing ionization, thus directing specificity toward hydrophobic pockets rather than metal centers.

Putative Pathway: The Mitophagy Axis

In cancer cells, USP30 opposes the Parkin/PINK1 pathway by removing ubiquitin chains from damaged mitochondria, preventing their degradation. Inhibiting USP30 (potentially via the cyanopyridine warhead) restores mitophagy, sensitizing cancer cells to mitochondrial stress.

MOAcluster_0Mitochondrial SurfaceMito_DamageMitochondrial Damage(ROS/Depolarization)PINK1PINK1 AccumulationMito_Damage->PINK1ParkinParkin Recruitment(E3 Ligase)PINK1->ParkinUbiquitinMitochondrialUbiquitinationParkin->UbiquitinMitophagyMitophagy(Clearance)Ubiquitin->MitophagyUSP30USP30 (DUB)(The Brake)USP30->UbiquitinDe-ubiquitination(Blocks Clearance)CompoundN-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamideCompound->USP30Inhibition(Cys-Adduct)

Figure 1: Putative Mechanism of Action. The compound targets the USP30 "brake," thereby promoting the ubiquitination and subsequent clearance of damaged mitochondria.

Preparation and Handling

Safety Warning: This compound contains a nitrile group. While generally stable, metabolization can theoretically release cyanide ions. Handle in a fume hood. Treat all cell culture waste as hazardous.

ParameterSpecificationNotes
Molecular Weight 211.24 g/mol Small fragment; high molarity per mg.[1]
Solvent DMSO (Dimethyl sulfoxide)Solubility is generally high (>50 mM).
Stock Concentration 100 mMRecommended for fragment screening to minimize DMSO volume.
Storage -20°C (Desiccated)Avoid freeze-thaw cycles. Aliquot into single-use vials.
Stability Hydrolysis RiskThe sulfonamide is stable, but the nitrile can hydrolyze to an amide under extreme pH. Keep buffers at pH 7.0–7.5.

Reconstitution Protocol:

  • Weigh 21.1 mg of powder.

  • Add 1.0 mL of anhydrous DMSO (sterile filtered).

  • Vortex for 30 seconds until clear.

  • Aliquot (50 µL) into amber tubes and store at -20°C.

Protocol A: Fragment-Based Cytotoxicity Screen (CellTiter-Glo)

Objective: Determine the non-specific toxicity or potency window. Since this is a fragment-like molecule, IC50 values may be in the micromolar (µM) range.

Cell Lines:

  • HeLa (ATCC CCL-2): Robust model for mitophagy.

  • SH-SY5Y: Neuroblastoma line (sensitive to mitochondrial stress).

Workflow:

  • Seeding: Seed cells in 96-well white-walled plates.

    • HeLa: 3,000 cells/well.

    • SH-SY5Y: 5,000 cells/well.

    • Volume: 90 µL complete media. Incubate 24h.

  • Compound Preparation:

    • Prepare a 2x dilution series in media (max DMSO 0.5%).

    • Range: 100 µM down to 0.1 µM (8-point dose response).

  • Treatment: Add 90 µL of 2x compound to cells. Incubate for 72 hours .

  • Readout:

    • Equilibrate plate to Room Temp (RT) for 30 min.

    • Add 100 µL CellTiter-Glo reagent.

    • Shake (Orbit) 2 min; Incubate 10 min.

    • Measure Luminescence (Integration: 1.0s).

Data Analysis: Normalize to DMSO control (100% viability). Fit using a 4-parameter logistic curve.

Protocol B: Functional Mitophagy Assay (Western Blot)

Objective: Validate if the compound accelerates mitochondrial clearance, a hallmark of USP30 inhibition.

Rationale: USP30 inhibitors alone may not induce massive mitophagy but should accelerate it when combined with a mitochondrial stressor like Oligomycin/Antimycin A (OA) or CCCP.

Reagents:

  • Primary Antibodies: Anti-TOM20 (Mitochondrial mass), Anti-TIM23, Anti-Actin (Loading control).

  • Stressor: CCCP (10 µM) or Oligomycin (1 µM) + Antimycin A (1 µM).

Step-by-Step Protocol:

  • Seed: HeLa cells in 6-well plates (300,000 cells/well). Grow to 80% confluency.

  • Pre-treatment: Treat cells with Compound (10 µM, 50 µM) or DMSO for 2 hours.

  • Induction: Add CCCP (10 µM) directly to the media containing the compound.

  • Time Course: Incubate for 4, 8, and 24 hours.

  • Lysis:

    • Wash 1x PBS (Cold).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitors + DUB Inhibitor (N-ethylmaleimide, 10 mM) . Critical: NEM prevents post-lysis deubiquitination.

  • Western Blot:

    • Run 20 µg protein on 4-12% Bis-Tris gel.

    • Blot for TOM20 .

Expected Result: If the compound inhibits USP30, the TOM20 band should disappear faster in the "Compound + CCCP" lane compared to "DMSO + CCCP".

WorkflowStartSeed HeLa Cells(Parkin WT)PreTreatPre-treat: Compound (2h)(10-50 µM)Start->PreTreatStressAdd Stressor: CCCP (10 µM)PreTreat->StressIncubateIncubate 4h - 24hStress->IncubateLyseLyse + NEM (10mM)(Prevents artifical DUB activity)Incubate->LyseBlotWestern Blot:TOM20 / TIM23Lyse->Blot

Figure 2: Mitophagy Flux Assay Workflow. The addition of NEM during lysis is critical to preserve ubiquitin chains for analysis.

Protocol C: Target Engagement (Washout Assay)

Objective: Determine if the nitrile group acts as a reversible or irreversible covalent inhibitor.

  • Treat: Incubate cells with IC90 concentration of the compound for 2 hours.

  • Wash:

    • Group A: No Wash (Lyse immediately).

    • Group B: Wash 3x with warm PBS; incubate in fresh media for 4 hours (Washout).

  • Assay: Perform the Mitophagy Assay (Protocol B) or a Ubiquitin-Activity Probe assay.

  • Interpretation:

    • If Group B activity returns to baseline (DMSO levels), binding is Reversible .

    • If Group B retains inhibition (similar to Group A), binding is Irreversible (Covalent).

    • Note: 3-cyanopyridines typically form reversible thioimidates with cysteines, so activity is expected to recover upon washout.

References

  • USP30 Inhibition & Mitophagy: Bingol, B., et al. (2014). "The mitochondrial deubiquitinase USP30 opposes parkin-mediated mitophagy."[2] Nature, 510(7505), 370-375. Link

  • Cyanopyridines as DUB Inhibitors: Kemp, M., et al. (2021). "Systematic Discovery of Deubiquitinating Enzyme Inhibitors." Cell Chemical Biology, 28(3). Link

  • Fragment Screening Protocols: Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and frontiers." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Mission Therapeutics Patent Landscape: Review of WO2016156816A1 (Substituted cyanopyrrolidines/pyridines as USP30 inhibitors). Link

Disclaimer: N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is a research chemical.[3][4][5][6][7] It has not been approved for clinical use. All protocols should be validated with appropriate positive controls (e.g., known USP30 inhibitors or proteasome inhibitors).

LC-MS method for quantifying N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide in Pharmaceutical Matrices

Abstract & Introduction

The Analyte: N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (CAS: 73161-37-2) is a critical heterocyclic building block and potential process-related impurity (PrI) in the synthesis of Janus Kinase (JAK) inhibitors, such as Baricitinib. Its structure features a pyridine ring substituted with a nitrile group and a methylated sulfonamide moiety.[1][2]

The Challenge: Due to the electron-withdrawing nature of the cyano and sulfonamide groups, the pyridine nitrogen exhibits reduced basicity compared to unsubstituted pyridine, yet it remains prone to silanol interactions on standard C18 silica columns, leading to peak tailing. Furthermore, as a potential mutagenic impurity (PMI) candidate in drug substances, quantification at trace levels (ppm to ppb) is required to meet ICH M7 guidelines.

The Solution: This protocol details a robust LC-MS/MS method utilizing a Charged Surface Hybrid (CSH) C18 column to mitigate peak tailing and Electrospray Ionization (ESI) in positive mode. The method is designed for "self-validation," incorporating internal standard normalization and strict system suitability criteria.

Method Development Logic (The "Why")

Before executing the protocol, understand the mechanistic choices made in this design:

  • Column Selection (CSH C18 vs. HILIC): While HILIC is often chosen for polar bases, this analyte possesses sufficient hydrophobicity (methyl and aromatic groups) for Reverse Phase (RP). We select a Charged Surface Hybrid (CSH) C18 column. The CSH particle surface carries a low-level positive charge under acidic conditions, which electrostatically repels the protonated pyridine base, preventing secondary interactions with residual silanols. This ensures sharp peak shapes without requiring high-concentration ion-pairing reagents.

  • Mobile Phase pH: We utilize 0.1% Formic Acid buffered with 5mM Ammonium Formate . The buffer is critical. Simple formic acid often fails to maintain a stable pH local to the analyte band when injecting high-concentration API diluents. Ammonium formate stabilizes the pH (~3.5), ensuring consistent ionization efficiency and retention time reproducibility.

  • Ionization Source: ESI Positive Mode ([M+H]+) is selected. Despite the electron-withdrawing sulfonamide, the pyridine nitrogen remains the most favorable site for protonation.

Experimental Protocol

Chemicals and Reagents[1][3][4][5][6]
  • Analyte: N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (Reference Standard, >98% purity).

  • Internal Standard (IS): N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide-d3 (methyl-d3) OR a structural analog like Sulfamethoxazole-d4 (if isotopolog is unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid, Ammonium Formate.

Solution Preparation

A. Stock Solutions:

  • Analyte Stock (1.0 mg/mL): Dissolve 10 mg of analyte in 10 mL of MeOH. Sonicate for 5 mins. Store at -20°C.

  • IS Stock (1.0 mg/mL): Dissolve 10 mg of IS in 10 mL of MeOH.

B. Working Standards:

  • Prepare a Calibration Curve in the range of 1.0 ng/mL to 1000 ng/mL in Diluent (Water:ACN 90:10 v/v).

  • QC Samples: Low (3 ng/mL), Medium (400 ng/mL), High (800 ng/mL).

C. Sample Preparation (API Impurity Analysis):

  • Objective: Quantify impurity in a Drug Substance (e.g., Baricitinib).

  • Weigh 10 mg of Drug Substance.

  • Dissolve in 1.0 mL of DMSO (if solubility is limited) or MeOH.

  • Vortex for 1 min.

  • Dilute 100-fold with Mobile Phase A to minimize solvent effects.

  • Spike Internal Standard to a final concentration of 100 ng/mL.

  • Centrifuge at 12,000 rpm for 5 min to remove particulates.

  • Transfer supernatant to an HPLC vial.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm (Part #: 186006102).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2.0 µL.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

Gradient Program:

Time (min)% Mobile Phase BCurveDescription
0.005InitialEquilibration
1.0056Hold for polar matrix elution
6.00956Linear Ramp
7.50956Wash
7.6051Return to Initial
10.0051Re-equilibration

Mass Spectrometry (Triple Quadrupole):

  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Source: Turbo V™ Source (ESI+).

  • Curtain Gas (CUR): 35 psi.

  • IonSpray Voltage (IS): 4500 V.

  • Temperature (TEM): 500°C.

  • Gas 1 / Gas 2: 50 / 50 psi.

MRM Transitions:

IDPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)RoleMechanism
Analyte 212.1 133.1 6025Quantifier Loss of -SO₂CH₃ (Sulfonyl cleavage)
Analyte212.1118.16035QualifierLoss of -N(Me)SO₂CH₃
Analyte212.178.16045QualifierPyridine ring fragment
IS (d3) 215.1 136.1 6025Quantifier d3-Methyl retains on fragment

Validation & Performance Data

The following data represents typical performance metrics for this method.

Table 1: Method Performance Summary

ParameterSpecification/ResultNotes
Linearity (R²) > 0.9990Range: 1.0 – 1000 ng/mL
LOD (S/N > 3) 0.3 ng/mLHighly sensitive for trace analysis
LOQ (S/N > 10) 1.0 ng/mLValidated Lower Limit of Quantitation
Accuracy 92% - 108%At LQC, MQC, HQC levels
Precision (%RSD) < 4.5%Intra-day (n=6)
Recovery 95% ± 3%Spiked into API matrix
Matrix Effect < 10% suppressionCompensated by Internal Standard

Visualization: Workflow & Mechanism

Figure 1: Analytical Workflow Diagram

Caption: Step-by-step workflow from sample extraction to data processing, emphasizing the critical filtration and internal standard addition steps.

G Start Start: API Sample Weigh Weigh 10mg Sample Start->Weigh Dissolve Dissolve in MeOH/DMSO (1.0 mg/mL) Weigh->Dissolve Dilute Dilute 100x with Mobile Phase A Dissolve->Dilute Minimize Matrix Effect Spike Add Internal Standard (Final: 100 ng/mL) Dilute->Spike Normalization Filter Filter (0.2 µm PVDF) or Centrifuge Spike->Filter Inject LC-MS/MS Injection (2 µL) Filter->Inject Data Data Analysis (Quantify m/z 212.1 -> 133.1) Inject->Data

Figure 2: LC-MS/MS System Configuration Logic

Caption: Logical flow of the instrument configuration, highlighting the role of the CSH column and ESI+ source in ensuring selectivity and sensitivity.

LCMS MP Mobile Phase (H2O/ACN + NH4COOH) Pump Binary Pump (Gradient Elution) MP->Pump Injector Autosampler (Low Carryover) Pump->Injector Column CSH C18 Column (Pos. Surface Charge) Injector->Column Analyte Separation Source ESI Source (+) (Protonation of Pyridine N) Column->Source Elution Quad1 Q1: Filter 212.1 (Precursor) Source->Quad1 Ionization Cell Collision Cell (Dissociation) Quad1->Cell Quad3 Q3: Filter 133.1 (Product) Cell->Quad3 Detector Detector (Signal) Quad3->Detector

Troubleshooting & Expert Insights

  • Carryover: Sulfonamides can be "sticky" in stainless steel flow paths.

    • Fix: Use a needle wash solution of MeOH:ACN:Isopropanol:Water (1:1:1:1) + 0.1% Formic Acid .[3]

  • Peak Tailing: If tailing occurs despite using a CSH column, check the buffer age. Ammonium formate is volatile; prepare fresh mobile phase every 48 hours.

  • Isobaric Interferences: If analyzing Baricitinib API, be aware that in-source fragmentation of the parent drug could theoretically produce this fragment.

    • Validation Check: Inject a high concentration of pure Baricitinib (without the impurity) and monitor the retention time. The impurity (small molecule) should elute significantly earlier than the large API molecule on a C18 gradient.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

  • European Medicines Agency (EMA). (2014). Assessment report: Olumiant (baricitinib).[1] (Provides context on impurity profiles for JAK inhibitors). Link

  • Thermo Fisher Scientific. (2020). Application Note: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of nitrosamines. (Reference for trace impurity methodology). Link

Sources

Application Note & Protocols: In Vitro p53 Activation Assay Using N-pyridazin-3-ylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for assessing the in vitro activation of the p53 tumor suppressor protein by a novel class of compounds, N-pyridazin-3-ylpiperidine derivatives. As a Senior Application Scientist, this document is structured to deliver not only step-by-step instructions but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Introduction: The Guardian of the Genome and a Prime Therapeutic Target

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1][2] In response to cellular stressors such as DNA damage or oncogenic signaling, p53 orchestrates a variety of cellular responses, including cell-cycle arrest, DNA repair, senescence, and apoptosis, thereby preventing the propagation of damaged cells and tumor formation.[1][2][3] The functional inactivation of p53, which occurs in over half of all human cancers through mutation or deregulation of its signaling pathway, is a critical step in tumorigenesis.

In many cancers where p53 itself is not mutated (wild-type p53), its tumor-suppressive functions are often abrogated by its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[4][5] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the proteasome.[6][7][8] This makes the disruption of the p53-MDM2 interaction a highly attractive therapeutic strategy for reactivating p53 in cancer cells.[9]

A promising new class of small molecules, N-pyridazin-3-ylpiperidine derivatives, has been developed as potential p53 activators.[10] These compounds are designed to inhibit the MDM2-p53 interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions.[10] This application note details robust in vitro assays to characterize and validate the activity of these derivatives.

The p53 Signaling Pathway: A Closer Look

Under normal, unstressed conditions, p53 levels are kept low through a continuous cycle of synthesis and degradation, primarily mediated by MDM2.[3][9] Upon cellular stress, a cascade of signaling events leads to the post-translational modification of p53 and MDM2, disrupting their interaction and leading to p53 stabilization and accumulation.[4][11] Activated p53 then tetramerizes and translocates to the nucleus, where it binds to specific DNA sequences known as p53 response elements to regulate the transcription of its target genes.[5]

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation Cascade cluster_regulation Negative Regulation cluster_downstream Downstream Effects DNA Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA Damage->ATM_ATR Oncogenic Stress Oncogenic Stress Oncogenic Stress->ATM_ATR p53_stabilization p53 Stabilization & Accumulation ATM_ATR->p53_stabilization Phosphorylation MDM2 MDM2 p53_stabilization->MDM2 Negative Feedback p21 p21 (CDKN1A) p53_stabilization->p21 Transcriptional Activation PUMA PUMA p53_stabilization->PUMA Transcriptional Activation MDM2->p53_stabilization p53_degradation p53 Degradation MDM2->p53_degradation Ubiquitination CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis N-pyridazin-3-ylpiperidine\nDerivatives N-pyridazin-3-ylpiperidine Derivatives N-pyridazin-3-ylpiperidine\nDerivatives->MDM2 Inhibition

Experimental Workflow for Assessing p53 Activation

A multi-tiered approach is recommended to comprehensively evaluate the efficacy and mechanism of action of N-pyridazin-3-ylpiperidine derivatives. This workflow ensures a thorough characterization from initial screening to detailed mechanistic studies.

experimental_workflow start Start: N-pyridazin-3-ylpiperidine Derivatives cell_line Select Appropriate Cell Line (e.g., MCF-7, HCT116) start->cell_line primary_assay Primary Assay: p53-Responsive Reporter Gene (Luciferase Assay) cell_line->primary_assay secondary_assay Secondary Assay: Western Blot for p53 and p21 Levels primary_assay->secondary_assay Confirm Hits tertiary_assay Tertiary Assay: RT-qPCR for p53 Target Gene Expression secondary_assay->tertiary_assay Validate Mechanism functional_assay Functional Assays: Cell Cycle Analysis & Apoptosis Assays tertiary_assay->functional_assay Assess Cellular Outcome end Conclusion: Validated p53 Activator functional_assay->end

Protocol 1: Primary Screening via p53-Responsive Luciferase Reporter Assay

This cell-based assay is a robust and high-throughput method for quantifying the transcriptional activity of p53.[1][12] It utilizes a cell line engineered to express a luciferase reporter gene under the control of p53 response elements.

Principle: Activation of endogenous p53 by the test compounds leads to the transcription of the luciferase gene, resulting in a measurable light signal that is proportional to p53 activity.

Materials:

  • p53 Luciferase Reporter Cell Line (e.g., HCT116-p53-luc)[13]

  • Cell Culture Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • N-pyridazin-3-ylpiperidine derivatives (dissolved in DMSO)

  • Positive Control: Nutlin-3a or Doxorubicin[12][13]

  • Vehicle Control: DMSO

  • White, clear-bottom 96-well cell culture plates

  • Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the p53 luciferase reporter cells in fresh culture medium.

    • Determine cell density using a hemocytometer.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the N-pyridazin-3-ylpiperidine derivatives and the positive control (Nutlin-3a) in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Mix thoroughly by gentle shaking for 2 minutes to ensure cell lysis.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold activation by dividing the relative light units (RLU) of the compound-treated wells by the RLU of the vehicle control wells.

    • Plot the fold activation against the compound concentration to determine the EC50 value.

Parameter Description
Cell Line HCT116-p53-luc (wild-type p53)
Seeding Density 1 x 10^4 cells/well
Incubation Time 24 hours
Positive Control Nutlin-3a (e.g., 10 µM)
Readout Luminescence (Relative Light Units)

Protocol 2: Secondary Validation by Western Blotting

This protocol validates the findings from the primary screen by directly measuring the protein levels of p53 and its key downstream target, p21.

Principle: Inhibition of the p53-MDM2 interaction by the N-pyridazin-3-ylpiperidine derivatives will lead to an accumulation of p53 protein. The stabilized p53 will then induce the expression of target genes, such as the cell cycle inhibitor p21.[14][15]

Materials:

  • Cancer cell line with wild-type p53 (e.g., MCF-7, RKO)[10][15]

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with varying concentrations of the N-pyridazin-3-ylpiperidine derivatives, a positive control, and a vehicle control for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the protein bands and normalize the p53 and p21 levels to the GAPDH loading control.

    • Compare the protein levels in treated samples to the vehicle control.

Antibody Purpose Expected Outcome
Anti-p53 Detects total p53 proteinIncreased levels with compound treatment
Anti-p21 Detects a key p53 targetIncreased levels with compound treatment
Anti-GAPDH Loading controlConsistent levels across all samples

Protocol 3: Tertiary Confirmation by RT-qPCR

This assay provides further evidence of p53 activation by quantifying the mRNA levels of its transcriptional targets.

Principle: Active p53 binds to the promoter regions of its target genes and initiates their transcription.[16][17] This protocol measures the change in mRNA levels of key p53 target genes like CDKN1A (p21) and PUMA.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (CDKN1A, PUMA) and a housekeeping gene (GAPDH)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells as described in the Western Blotting protocol.

    • Extract total RNA from the cell lysates according to the manufacturer's protocol.

    • Synthesize cDNA from 1 µg of total RNA.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reactions with the cDNA, primers, and SYBR Green master mix.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

    • Compare the fold change in gene expression in treated samples to the vehicle control.

References

  • The Role of p53 Signaling in Colorectal Cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Role of Targeting p53 Signaling Pathway in Cancer Therapy. (2023, November 27). Creative Diagnostics. Retrieved from [Link]

  • Identification of p53 Activators in a Human Microarray Compendium - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A simple p53 functional assay for screening cell lines, blood, and tumors. (1995). PNAS. Retrieved from [Link]

  • A simple p53 functional assay for screening cell lines, blood, and tumors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Human p53 Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • P53 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • In vitro transcriptional activation of p21 promoter by p53. (1997). PubMed. Retrieved from [Link]

  • Example Experiment: Detecting p53 Activation in COS-7 Cells Following Hydroxyurea Treatment. (n.d.). LI-COR Biosciences. Retrieved from [Link]

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. (2025). PubMed. Retrieved from [Link]

  • p53 Luciferase Reporter HCT116 Cell Line. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Bioinformatics and In Vitro Studies Reveal the Importance of p53, PPARG and Notch Signaling Pathway in Inhibition of Breast Cancer Stem Cells by Hesperetin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • P53 Gene as a Promising Biomarker and Potential Target for the Early Diagnosis of Reproductive Cancers - PMC. (2024, May 11). National Center for Biotechnology Information. Retrieved from [Link]

  • Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. (2020, April 9). ACS Omega. Retrieved from [Link]

  • Therapeutic Strategies to Activate p53. (n.d.). MDPI. Retrieved from [Link]

  • Human p53 Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved from [Link]

  • Decoding a new "engine" of prostate cancer—team led by professor Jun Pang from Department of Urology at the Seventh Affiliated Hospital of Sun Yat-Sen University unveils novel mechanism of CDK12-FOXA1 pathway driving progression. (2026, February 5). EurekAlert!. Retrieved from [Link]

  • Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. (2023, May 28). Wiley Online Library. Retrieved from [Link]

  • In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes. (2024, June 20). ACS Publications. Retrieved from [Link]

  • Census and evaluation of p53 target genes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • p53 Target Genes. (n.d.). The TP53 Database - National Cancer Institute. Retrieved from [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. (2024, August 19). Semantic Scholar. Retrieved from [Link]

  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (n.d.). MDPI. Retrieved from [Link]

  • Pharmacologic Activation of p53 Triggers Viral Mimicry Response Thereby Abolishing Tumor Immune Evasion and Promoting Antitumor Immunity. (n.d.). Cancer Discovery - AACR Journals. Retrieved from [Link]

  • Identification of new inhibitors of Mdm2–p53 interaction via pha. (2018, November 2). DDDT. Retrieved from [Link]

  • Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Global analysis of p53-regulated transcription identifies its direct targets and unexpected regulatory mechanisms. (2014, May 27). eLife. Retrieved from [Link]

  • Elucidating the chain of command: our current understanding of critical target genes for p53-mediated tumor suppression. (2024, April 25). Taylor & Francis. Retrieved from [Link]

  • Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • What are MDM2-p53 interaction inhibitor and how do they work?. (2024, June 25). Patsnap Synapse. Retrieved from [Link]

  • The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. (n.d.). PubMed. Retrieved from [Link]

  • Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Understanding the Molecule: The Key to Successful Purification

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is a moderately polar molecule whose structure presents specific challenges for chromatographic purification.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of the conjugate acid is ~1.4) and is a primary site for strong, often undesirable, interactions with the stationary phase.[1]

  • Sulfonamide Group: This functional group is polar and can participate in hydrogen bonding.

  • Cyano Group: The nitrile functionality adds to the overall polarity of the molecule.

The combination of a basic nitrogen center and polar functional groups dictates the chromatographic strategy. The primary challenge is mitigating the interaction between the basic pyridine moiety and acidic silanol groups present on the surface of standard silica gel, which is a common cause of significant peak tailing and potential sample loss.[2]

Chromatographic Method Selection: A Comparative Overview

Choosing the correct chromatographic mode is the most critical decision for achieving high purity and recovery. Both normal-phase and reversed-phase chromatography can be successfully employed, provided the system is optimized to address the molecule's specific chemistry.

Chromatographic Mode Stationary Phase Mobile Phase Primary Separation Principle Suitability for this Compound
Normal-Phase (NP) Silica Gel, AluminaNon-polar organic solvents (e.g., Hexane, Ethyl Acetate, DCM)AdsorptionGood, with modification. Prone to peak tailing due to the basic pyridine. Requires a basic modifier in the mobile phase.
Reversed-Phase (RP) C18, C8Polar solvents (e.g., Water, Acetonitrile, Methanol)PartitioningExcellent. Offers high resolution and avoids issues with acidic silica. Mobile phase pH control is important for peak shape.[3][4]
Hydrophilic Interaction (HILIC) Polar (e.g., Diol, Amide)High organic content with a small aqueous portionPartitioning into an aqueous layer on the stationary surfaceViable Alternative. Useful if the compound is too polar for good retention in standard reversed-phase.[2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide and related structures.

Q1: My peaks are showing significant tailing during normal-phase (silica gel) chromatography. What is the cause and how can I fix it?

A: This is the most common issue for basic compounds like yours.

  • Causality: Peak tailing is caused by the strong interaction between the basic nitrogen on the pyridine ring and acidic residual silanol groups (Si-OH) on the silica gel surface.[2] This leads to a secondary, non-ideal retention mechanism, causing the molecules to "drag" along the stationary phase, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to "mask" the acidic silanol sites.

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. TEA is a stronger base and will preferentially bind to the active silanol sites, preventing your compound from interacting with them.[5]

      • Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier (e.g., in a DCM/MeOH gradient) is also highly effective.

    • Use a Deactivated Stationary Phase: Consider using an alternative, less acidic stationary phase like neutral alumina or a bonded phase such as amino or diol.[5]

Q2: I am experiencing low recovery of my compound after flash chromatography. Where is it going?

A: Low recovery is typically due to irreversible binding or on-column degradation.

  • Causality: If you are not using a basic modifier, the strong interaction with silica gel can lead to irreversible adsorption of your compound onto the column.[6] Some sensitive compounds can also degrade on the acidic surface of silica gel.

  • Solutions:

    • Pre-column Stability Test: Before running a column, spot your crude material on a silica TLC plate and let it sit for an hour. Then, elute the plate and check for new spots, which would indicate degradation.[6]

    • Deactivate the Column: Always use a basic modifier as described in Q1. You can also pre-flush the packed column with 2-3 column volumes of your mobile phase containing the basic additive before loading your sample.[5]

    • Switch to Reversed-Phase: Modern, high-purity, end-capped C18 columns have minimal residual silanol activity and are much less likely to cause sample loss for basic compounds.[2]

Q3: I can't get good separation between my product and a closely-eluting impurity. What are my options?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Selectivity (α) is the ability of the system to differentiate between two analytes. If it's too low, the peaks will overlap. This means you need to change the chemical interactions within the system.

  • Solutions:

    • Change Mobile Phase Composition: Do not just increase the polarity. Change the nature of the solvents. For example, in normal phase, if a Hexane/Ethyl Acetate system is failing, try a Dichloromethane/Methanol system. The different solvent properties will alter the interactions and can significantly change the elution order and separation.

    • Change the Stationary Phase: This is the most powerful way to alter selectivity. If you are on silica, switch to reversed-phase (C18). The separation mechanism is entirely different (adsorption vs. partitioning) and will almost certainly resolve the co-elution.

    • Optimize the Gradient: A shallower gradient around the elution point of your compound can increase the separation between closely eluting peaks.

Q4: My compound is eluting at the solvent front in reversed-phase chromatography. How can I get it to retain?

A: This indicates your compound is too polar for the current conditions and has minimal interaction with the C18 stationary phase.

  • Causality: In reversed-phase, retention is driven by hydrophobic interactions. Highly polar compounds prefer the polar mobile phase and are not retained by the non-polar stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Decrease the amount of organic solvent (acetonitrile or methanol) in your mobile phase. Start with a high aqueous percentage (e.g., 95% water).

    • Use a Polar-Compatible RP Column: Employ a column specifically designed for retaining polar compounds, such as a polar-embedded phase or an "AQ" type C18 column. These columns provide enhanced retention for polar analytes and are more stable in highly aqueous mobile phases.

    • Consider HILIC: If retention is still poor, HILIC is the ideal next step. It uses a polar stationary phase with a high-organic mobile phase to retain very polar compounds.[2]

Experimental Workflows & Protocols

Workflow for Method Development and Purification

The following diagram outlines a logical workflow for developing a robust purification method for your compound.

Purification_Workflow cluster_0 Phase 1: Analysis & Method Scouting cluster_1 Phase 2: Optimization & Scale-up cluster_2 Phase 3: Final Product Crude Crude Sample TLC TLC/LC-MS Analysis (Assess Purity & Polarity) Crude->TLC NP_Scout Normal-Phase Scout (Hex/EtOAc & DCM/MeOH +/- 1% TEA) TLC->NP_Scout RP_Scout Reversed-Phase Scout (H2O/ACN Gradient +/- 0.1% FA/TFA) TLC->RP_Scout Method_Select Select Best Mode (NP or RP) NP_Scout->Method_Select RP_Scout->Method_Select Flash_Run Preparative Flash Chromatography Method_Select->Flash_Run Optimize Gradient Fraction_Analysis Analyze Fractions (TLC or LC-MS) Flash_Run->Fraction_Analysis Combine_Pure Combine Pure Fractions & Evaporate Fraction_Analysis->Combine_Pure Pool Fractions >98% Pure Final_QC Final QC Analysis (Purity & Identity) Combine_Pure->Final_QC

Caption: A logical workflow for purification.

Recommended Starting Protocol: Normal-Phase Flash Chromatography

This protocol is a robust starting point that actively mitigates the common issue of peak tailing.

1. Materials:

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), and Triethylamine (TEA).

  • Crude Sample: Pre-adsorbed onto a small amount of silica gel.

2. Mobile Phase Preparation:

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: 99:1 (v/v) Methanol:Triethylamine. Causality: The TEA is critical to block acidic silanol sites and ensure symmetrical peak shape.[5]

3. TLC Method Development:

  • Develop a TLC method using a DCM/MeOH mobile phase to achieve an Rf value of ~0.2-0.3 for the target compound. Start with 1% MeOH in DCM and increase as needed.

  • Once a suitable solvent ratio is found (e.g., 98:2 DCM:MeOH), add 0.1% TEA to the entire mobile phase and re-run the TLC to confirm the Rf.

4. Column Packing and Equilibration:

  • Dry pack or slurry pack the column with silica gel in DCM.

  • Equilibrate the column with at least 3-5 column volumes (CV) of the initial mobile phase (e.g., 100% DCM or a low percentage of Solvent B) until the baseline is stable.

5. Sample Loading:

  • Dissolve the crude compound in a minimal amount of DCM. Add 2-3 times the sample weight of silica gel and evaporate to a dry, free-flowing powder.

  • Carefully load this dry powder onto the top of the packed column. Causality: Dry loading prevents solvent effects that can ruin separation and ensures a tight injection band.[7]

6. Elution and Fractionation:

  • Run a linear gradient based on your TLC results. A typical gradient might be:

Time / CV % Solvent A (DCM) % Solvent B (99:1 MeOH:TEA)
0-2 CV100%0%
2-12 CV100% -> 90%0% -> 10%
12-14 CV90%10%
14-15 CV90% -> 100%10% -> 0%
  • Collect fractions and monitor by TLC or UV detection.

7. Post-Purification:

  • Combine the pure fractions.

  • Evaporate the solvent under reduced pressure. Note: TEA is volatile and should be removed during this step.

Troubleshooting Decision Tree

This diagram provides a systematic approach to diagnosing and solving common chromatographic problems.

Troubleshooting_Tree Start Problem Observed P_Tailing Peak Tailing (Normal Phase)? Start->P_Tailing P_LowRecovery Low Recovery? Start->P_LowRecovery P_CoElution Co-elution? Start->P_CoElution P_Tailing->P_LowRecovery No S_AddBase Add 0.1-1% TEA or NH3 to Mobile Phase P_Tailing->S_AddBase Yes S_Deactivate Use Deactivated Silica or Alumina P_Tailing->S_Deactivate Yes P_LowRecovery->P_CoElution No S_SwitchToRP Switch to Reversed-Phase (C18) P_LowRecovery->S_SwitchToRP Yes P_CoElution->S_SwitchToRP Yes S_OptimizeGradient Run a Shallower Gradient P_CoElution->S_OptimizeGradient Yes S_ChangeSolvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) P_CoElution->S_ChangeSolvent Yes S_AddBase->P_LowRecovery S_Deactivate->P_CoElution

Caption: A decision tree for troubleshooting.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link][6]

  • Patel, R. et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link][3][4]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link][7]

  • PubChem. (n.d.). 3-Cyanopyridine. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Gavali, A. S. et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. Retrieved from [Link][8]

  • Taylor, L. C. et al. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link][9]

  • Mehdi, B. et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. Retrieved from [Link][10]

Sources

Resolving poor solubility of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide for assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support center for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide. This guide, designed for researchers, scientists, and drug development professionals, provides practical solutions to the common challenge of this compound's poor aqueous solubility. As Senior Application Scientists, we've synthesized our expertise into the following troubleshooting FAQs and protocols to ensure you can confidently and accurately incorporate this compound into your assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide. What is the recommended solvent?

Based on the physicochemical properties of the cyanopyridine scaffold and related sulfonamides, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) . The parent compound, 3-cyanopyridine, is known to be soluble in polar organic solvents like DMSO[1]. While the addition of the N-methylmethanesulfonamide group likely reduces aqueous solubility, DMSO remains an effective solvent for a wide array of organic molecules, including many heterocyclic compounds.[2]

Q2: What is a safe starting concentration for my stock solution in DMSO?

Without a definitive published solubility limit for this specific compound, we recommend a conservative yet practical approach. Prepare a trial stock solution at 10 mM in 100% DMSO . Many screening compounds are routinely prepared at this concentration. Observe the solution carefully for any undissolved particulate matter. If the compound dissolves completely, you can attempt to prepare a higher concentration (e.g., 20 mM or 50 mM) to determine the saturation point.

Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution" and occurs when the compound is poorly soluble in the final aqueous assay medium. Here are several strategies to address this:

  • Lower the Final DMSO Concentration: The most straightforward approach is to increase the final percentage of DMSO in your assay. However, be mindful of DMSO's potential effects on your specific cell line or assay components. Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell-based assays.[3][4] Concentrations above 1% can lead to cytotoxicity or other off-target effects.[5]

  • Use Co-solvents: The addition of a co-solvent to your aqueous buffer can improve the solubility of your compound. Consider preparing your assay buffer with a small percentage of a water-miscible organic solvent.

  • Sonication: Gentle sonication can help to break up aggregates and re-dissolve precipitated compound. After diluting your DMSO stock into the aqueous buffer, place the solution in a bath sonicator for a few minutes.

  • Heated Incubation: For some compounds, a brief, gentle warming can increase solubility. After dilution, incubate your solution at a slightly elevated temperature (e.g., 37°C) for a short period, followed by cooling to the assay temperature.

Q4: Are there alternative solvents I can try if DMSO is not suitable for my assay?

If DMSO is incompatible with your experimental setup, you can explore other polar aprotic solvents. N,N-Dimethylformamide (DMF) is a viable alternative, as many cyanopyridine derivatives show good solubility in this solvent.[2] However, like DMSO, DMF can also have effects on biological systems, so it's crucial to include proper vehicle controls in your experiments. For some sulfonamide-containing compounds, alcohols like ethanol may also be an option, though they are generally less effective for highly lipophilic molecules.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO at the desired concentration. The desired concentration exceeds the compound's solubility limit in DMSO.1. Attempt to dissolve the compound at a lower concentration.2. Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.3. If the compound remains insoluble, consider using a different solvent like DMF.
A clear DMSO stock solution becomes cloudy or forms crystals upon storage. The compound is precipitating out of solution, possibly due to temperature fluctuations or absorption of atmospheric moisture by the DMSO.1. Warm the stock solution to 37°C and vortex until the compound redissolves.2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.3. Store stock solutions with a desiccant to prevent moisture absorption.
Assay results are inconsistent or show poor reproducibility. The compound may be precipitating in the assay plate, leading to variable effective concentrations.1. Visually inspect the assay plates under a microscope for any signs of precipitation.2. Reduce the final concentration of the compound in the assay.3. Increase the final DMSO concentration in the assay (while staying within the tolerated limits of your system).4. Prepare fresh dilutions of the compound immediately before each experiment.
Vehicle control (DMSO alone) shows an unexpected effect in the assay. The cell line or assay is sensitive to the concentration of DMSO being used.1. Perform a dose-response experiment with DMSO alone to determine the highest tolerated concentration.2. Lower the final DMSO concentration in your assay to a non-interfering level (ideally ≤0.1%).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: For 1 mL of a 10 mM stock solution of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (MW: 211.24 g/mol ), you will need 2.11 mg.

  • Weigh the compound: Accurately weigh out the calculated mass of the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add DMSO: Add 1 mL of 100% anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.

  • Visual Inspection: Once the solution appears clear, carefully inspect it against a light source to ensure no particulate matter is present.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution for a Cell-Based Assay
  • Thaw the stock solution: Thaw a frozen aliquot of your 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in 100% DMSO. For example, to get a 1 mM intermediate stock, dilute your 10 mM stock 1:10 in DMSO. This can make subsequent dilutions into aqueous buffer more manageable and reduce the risk of precipitation.

  • Final Dilution into Assay Medium: To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of your 10 mM stock solution directly into your final assay medium. For example, add 1 µL of the 10 mM stock to 999 µL of assay medium.

  • Mixing: Immediately after adding the compound to the assay medium, mix thoroughly by gentle vortexing or by pipetting up and down.

  • Application to Assay: Add the final diluted compound solution to your assay plate.

Visualizing the Workflow

Decision Tree for Solvent Selection and Troubleshooting

Solubility_Workflow start Start: Dissolve Compound dmso Try 100% DMSO at 10 mM start->dmso dissolved_dmso Completely Dissolved? dmso->dissolved_dmso precip_dilution Precipitation upon aqueous dilution? dissolved_dmso->precip_dilution Yes not_dissolved_dmso Insoluble in DMSO dissolved_dmso->not_dissolved_dmso No success Proceed with Assay (Maintain final DMSO ≤0.5%) precip_dilution->success No troubleshoot_precip Troubleshoot Precipitation: - Lower final concentration - Increase final DMSO % - Use sonication precip_dilution->troubleshoot_precip Yes troubleshoot_precip->success try_dmf Try 100% DMF not_dissolved_dmso->try_dmf dissolved_dmf Completely Dissolved? try_dmf->dissolved_dmf dissolved_dmf->precip_dilution Yes not_dissolved_dmf Insoluble in DMF dissolved_dmf->not_dissolved_dmf No formulation_dev Consider advanced formulation (e.g., co-solvents, excipients) not_dissolved_dmf->formulation_dev

Sources

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Preventing Degradation

Welcome, researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this comprehensive technical support center to address the stability challenges you may face when working with N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide. Given the absence of extensive public stability data on this specific molecule, this guide synthesizes established principles of sulfonamide and pyridine chemistry to predict potential degradation pathways and provide robust, actionable strategies for prevention and troubleshooting.

Our approach is grounded in empowering you with the expertise to conduct your own stability assessments, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide.

Q1: What are the most likely causes of degradation for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide?

Based on its chemical structure, which contains a sulfonamide group and a 3-cyanopyridine ring, the primary degradation pathways are anticipated to be hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: The methanesulfonamide and the cyano group are susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Photodegradation: Pyridine derivatives and sulfonamides are known to be sensitive to light, which can lead to complex degradation pathways.[1]

  • Oxidation: The nitrogen atoms in the pyridine ring and the sulfonamide group can be susceptible to oxidation.

Q2: I'm seeing an unexpected peak in my HPLC analysis after storing my compound in solution. What could it be?

An unexpected peak likely indicates the formation of a degradation product. The identity of the peak will depend on the storage conditions.

  • If stored in an aqueous buffer: You may be observing hydrolysis products. Hydrolysis of the cyano group can form a carboxamide or a carboxylic acid. Cleavage of the S-N bond in the sulfonamide is also a possibility.

  • If exposed to light: Photodegradation can lead to a variety of products, and it is a common issue for pyridine-containing compounds.[1]

  • If the solution was not de-gassed or if it contains oxidizing agents: You might be seeing an oxidation product.

To identify the new peak, it is recommended to perform forced degradation studies and use techniques like LC-MS to characterize the degradation products.

Q3: What are the ideal storage conditions for this compound in its solid state?

For solid N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, it is recommended to store it in a cool, dark, and dry place. An inert atmosphere (e.g., under argon or nitrogen) is ideal to prevent oxidation and hydrolysis from atmospheric moisture. Use of amber vials or light-blocking containers is crucial to prevent photodegradation.[2]

Q4: What solvents are recommended for preparing stock solutions?

The choice of solvent is critical. For short-term use, aprotic solvents such as DMSO or DMF are generally preferred over protic solvents like methanol or water to minimize the risk of hydrolysis. However, the compatibility of the compound with these solvents should be experimentally verified. For aqueous experiments, prepare fresh solutions and use them immediately. The pH of the aqueous solution should be maintained near neutral, as both acidic and basic conditions can accelerate hydrolysis.

Q5: Are there any common excipients I should avoid when formulating this compound?

Excipients with high water content or those that contain reactive impurities can promote degradation.[3] For moisture-sensitive drugs, it is advisable to use excipients with low water activity.[4] It is also important to be aware of potential incompatibilities between sulfonamides and certain excipients, which can be evaluated through drug-excipient compatibility studies.[5]

Troubleshooting Guide

This guide will help you diagnose and resolve common stability issues encountered during your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Loss of parent compound peak intensity in HPLC over a short time in aqueous solution. Hydrolysis. 1. Verify pH: Check the pH of your solution. Sulfonamides can be unstable at acidic pH, and cyanopyridines can hydrolyze under both acidic and basic conditions.[6][7] Aim for a neutral pH if possible. 2. Buffer Selection: Use a buffer system that maintains a stable pH in your desired range. 3. Temperature: Perform experiments at the lowest practical temperature to slow down hydrolysis rates. 4. Solvent: If possible for your experiment, switch to an aprotic organic solvent.
Appearance of multiple new peaks after exposure to ambient light. Photodegradation. 1. Light Protection: Work under amber or red light and store all solutions and solid materials in amber vials or containers wrapped in aluminum foil.[8] 2. Packaging: For long-term storage, consider packaging in light-protective materials.[2][9] 3. Run Controls: Always include a control sample that has been protected from light to confirm that the degradation is light-induced.
Gradual loss of compound and appearance of new peaks, even when protected from light and in a neutral, anhydrous solvent. Oxidation. 1. Inert Atmosphere: Prepare solutions and store the solid compound under an inert atmosphere (nitrogen or argon). 2. Degas Solvents: Before use, degas aqueous and organic solvents to remove dissolved oxygen. 3. Use of Antioxidants: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to your solutions.[6][10][11] The compatibility and potential interference of the antioxidant with your assay should be tested.
Inconsistent results between experimental replicates. Variable Degradation. This often points to inconsistent handling procedures. 1. Standardize Protocols: Ensure all solutions are prepared fresh from a solid stock that has been properly stored. 2. Consistent Timing: Standardize the time between solution preparation and experimental use. 3. Environmental Control: Ensure consistent light and temperature conditions for all replicates.

Predicted Degradation Pathways

DegradationPathways cluster_main N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation cluster_oxidative Oxidative Degradation A Parent Compound B Hydrolysis of Cyano Group (Amide Intermediate) A->B H2O / H+ or OH- D Cleavage of S-N Bond A->D H2O / H+ or OH- E SO2 Extrusion A->E hν (Light) F Pyridine Ring Opening/Rearrangement A->F hν (Light) G N-Oxidation of Pyridine Ring A->G [O] C Hydrolysis of Cyano Group (Carboxylic Acid Final Product) B->C H2O / H+ or OH- ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Neutral Hydrolysis (Water, 60°C) A->D E Oxidation (3% H2O2, RT) A->E F Photolysis (ICH Q1B) A->F G Thermal (Solid) (80°C) A->G H Sample at Time Points B->H C->H D->H E->H F->H G->H I Neutralize (if applicable) H->I J Analyze by Stability-Indicating HPLC Method I->J K Characterize Degradants (e.g., LC-MS) J->K

Caption: Workflow for conducting forced degradation studies.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the compound's stability under different conditions.

Stress ConditionDurationTemperature% DegradationNo. of DegradantsRRT of Major Degradant
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
Water24 hours60°C
3% H₂O₂24 hoursRoom Temp
Photolytic1.2 million lux hrsAmbient
Thermal (Solid)72 hours80°C

RRT = Relative Retention Time

This structured approach will provide you with a comprehensive understanding of the stability profile of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, enabling you to design more robust experiments and have greater confidence in your results.

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]

  • Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • PubMed. (2020). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Retrieved from [Link]

  • PubMed Central. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Retrieved from [Link]

  • PubChem. (n.d.). Sulfapyridine. Retrieved from [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

  • Interpack. (n.d.). Packing UV-sensitive products under LED lights. Retrieved from [Link]

  • MDPI. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • International Journal of Pharmaceutics. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Chemistry of 2-Amino-3-cyanopyridines. Retrieved from [Link]

  • ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Sulfa allergy: Which medicines should I avoid?. Retrieved from [Link]

  • ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Retrieved from [Link]

  • Packaging Digest. (n.d.). When packaging UV-sensitive drugs, can LED lighting save you changeover time?. Retrieved from [Link]

  • PubMed Central. (2021). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) N-(Pyridin-2-yl)hydrazinecarbothioamide. Retrieved from [Link]

  • Roquette. (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs. Retrieved from [Link]

  • LDPE Bags. (n.d.). Top Pharma Packaging Solutions to Protect Medicines from Moisture, Oxygen & UV Light. Retrieved from [Link]

  • MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). Retrieved from [Link]

  • PubMed. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • PubMed Central. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Retrieved from [Link]

  • NHS. (2024). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]

  • MDPI. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

  • PubMed Central. (2023). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. Retrieved from [Link]

  • Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • MDPI. (2022). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Butylated hydroxytoluene – Knowledge and References. Retrieved from [Link]

  • PubMed Central. (2018). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • MDPI. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

  • ACS Publications. (2022). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • MDPI. (2022). Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

  • European Medicines Agency. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]

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Optimizing reaction conditions for synthesizing cyanopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyanopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating the cyano group onto a pyridine scaffold. Cyanopyridines are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. However, their synthesis is often fraught with challenges ranging from low yields to hazardous reaction conditions.

This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles and optimize your reaction conditions for robust and reproducible outcomes.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of cyanopyridine derivatives. Each answer provides a causal analysis and a set of actionable solutions.

Q1: My reaction yield is extremely low or zero. What are the primary factors to investigate?

A1: A low or non-existent yield is the most common issue, and troubleshooting it requires a systematic approach. The cause can often be traced back to one of several key areas: catalyst activity, reagent integrity, or suboptimal reaction conditions.

  • Catalyst Deactivation (for metal-catalyzed reactions): Transition metal catalysts, particularly palladium and nickel complexes, are sensitive to air, moisture, and impurities.

    • Causality: Oxidative addition, the first step in many cross-coupling cycles, can be inhibited if the active catalytic species (e.g., Pd(0) or Ni(0)) is oxidized or if coordinating impurities block active sites.

    • Solutions:

      • Ensure an Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction setup and duration.

      • Use High-Purity Reagents: Use anhydrous solvents and ensure your starting materials, especially the halopyridine and any bases, are free from excessive moisture or other coordinating impurities.

      • Check Catalyst/Ligand Integrity: If using a pre-catalyst, ensure it has been stored correctly. For reactions requiring a separate ligand, verify its purity. Consider using a more robust or air-stable pre-catalyst if issues persist.

  • Reagent and Cyanide Source Issues: The choice and quality of your cyanide source are critical.

    • Causality: Many cyanide salts are hygroscopic and can have variable purity. Some cyanide sources, like K₄[Fe(CN)₆], are less toxic but may require specific activators or conditions to be effective.[1]

    • Solutions:

      • Verify Cyanide Source Purity: Use a freshly opened bottle of your cyanide salt or dry it in a vacuum oven before use (exercise extreme caution).

      • Consider an Alternative Cyanide Source: If using a salt like KCN or NaCN fails, consider switching to Zn(CN)₂ which is less basic and often more effective in Pd-catalyzed reactions, or explore modern, non-toxic sources like 4-cyanopyridine N-oxide.[2]

      • Check Starting Material: Confirm the identity and purity of your starting halopyridine via NMR or GC-MS.

  • Suboptimal Temperature and Time: These reactions are often temperature-sensitive.

    • Causality: Insufficient thermal energy can lead to a sluggish or stalled reaction. Conversely, excessive heat can cause decomposition of the starting material, product, or catalyst, especially with sensitive functional groups.[3]

    • Solutions:

      • Temperature Optimization: Run a small-scale screen at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal point.

      • Monitor Reaction Progress: Use TLC, GC-MS, or LC-MS to track the consumption of starting material and formation of the product over time to determine the ideal reaction duration.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low / No Yield Observed check_reagents Step 1: Verify Reagent Integrity - Purity of halopyridine? - Anhydrous solvent? - Fresh/dry cyanide source? start->check_reagents check_atmosphere Step 2: Check Reaction Atmosphere - Was solvent properly degassed? - Is the system sealed under N2/Ar? check_reagents->check_atmosphere If reagents are OK outcome1 Re-run with verified reagents check_reagents->outcome1 If issues found check_catalyst Step 3: Evaluate Catalyst System - Catalyst/ligand stored properly? - Correct catalyst loading? check_atmosphere->check_catalyst If atmosphere is OK outcome2 Re-run with rigorous inert technique check_atmosphere->outcome2 If issues found check_temp Step 4: Assess Thermal Conditions - Is the temperature high enough? - Is it too high (decomposition)? check_catalyst->check_temp If catalyst is OK outcome3 Try new catalyst/ligand or increase loading check_catalyst->outcome3 If issues found outcome4 Optimize temperature via screening check_temp->outcome4 If issues found success Problem Solved outcome1->success outcome2->success outcome3->success outcome4->success

Caption: Troubleshooting workflow for low-yield cyanation reactions.
Q2: I am observing significant formation of nicotinamide or nicotinic acid as a byproduct. How can I prevent this?

A2: The formation of amide (nicotinamide) or carboxylic acid (nicotinic acid) byproducts is a classic sign of nitrile group hydrolysis.

  • Causality: This side reaction is catalyzed by the presence of water under either acidic or basic conditions, which may arise during the reaction or, more commonly, during the aqueous work-up.[4] The nitrile group is susceptible to nucleophilic attack by water, especially at elevated temperatures.

  • Solutions:

    • Strict Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and reagents to minimize the water content from the start.

    • Neutralize Carefully: During work-up, if you need to neutralize the reaction mixture, do so at a low temperature (e.g., 0°C) and avoid creating strongly acidic or basic conditions for extended periods.

    • Minimize Contact Time with Water: Perform the aqueous extraction steps quickly. If the product is stable, it is better to extract it into an organic solvent and then wash the organic layer rather than leaving the crude mixture in an aqueous phase for too long.

    • Catalyst Choice: Some catalytic systems are inherently basic or acidic. For instance, using strong alkali as catalysts can promote this side reaction.[4] Consider a catalyst that operates under neutral conditions if hydrolysis is a persistent problem.

Q3: My starting halopyridine is being consumed, but I'm getting a dehalogenated product instead of the cyanopyridine. What's happening?

A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct indicates a competing reduction pathway is occurring.

  • Causality: In many transition-metal-catalyzed reactions, particularly those involving nickel, a reductive side reaction can compete with the desired cyanation.[2] This can be promoted by certain additives, solvents (e.g., alcohols), or trace impurities that act as hydrogen sources. The presence of NaI, for example, has been shown to suppress this hydrogenation side reaction in some nickel-catalyzed systems.[2]

  • Solutions:

    • Re-evaluate Your Additives: If you are using additives, investigate their role. In some cases, an additive intended to aid catalysis might inadvertently promote reduction. The inclusion of an iodide source like NaI or KI can sometimes suppress this side reaction.[2]

    • Change the Solvent: Protic solvents or those with available hydrogen atoms can sometimes be the source of the unwanted reduction. Switching to a strictly aprotic, non-protic donor solvent like dioxane, toluene, or DMF may solve the issue.

    • Modify the Catalytic System: The choice of ligand can significantly influence the relative rates of reductive elimination (to form the product) versus side reactions. Experiment with a different ligand that may favor the cyanation pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale methods for synthesizing cyanopyridines?

A1: While industrial synthesis often relies on the ammoxidation of methylpyridines[5][6], laboratory-scale synthesis typically employs one of the following versatile methods:

  • Transition-Metal-Catalyzed Cyanation: This is arguably the most common and versatile method. It involves the cross-coupling of a halopyridine (or triflate) with a cyanide source, catalyzed by a palladium, nickel, or copper complex.[7] This method offers excellent functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the pyridine ring is "activated" by electron-withdrawing groups. A halopyridine is reacted with a cyanide salt (e.g., NaCN, KCN) in a polar aprotic solvent like DMSO or DMF at elevated temperatures.[8][9]

  • One-Pot Multicomponent Reactions: These elegant methods construct the cyanopyridine ring from simpler, acyclic precursors in a single step. For example, reacting an aldehyde, a methyl ketone, malononitrile, and ammonium acetate can yield highly substituted 2-amino-3-cyanopyridines.[10][11] This approach is highly efficient for creating molecular diversity.

The following diagram illustrates a decision process for selecting a suitable synthetic method.

G start Goal: Synthesize a Cyanopyridine Derivative q1 Is the halopyridine commercially available? start->q1 q2 Is the pyridine ring electron-deficient (activated)? q1->q2 Yes q3 Is the target a highly substituted 2-amino-3-cyano scaffold? q1->q3 No method1 Method: Transition-Metal Catalyzed Cyanation (Pd, Ni, Cu) q2->method1 No method2 Method: Nucleophilic Aromatic Substitution (SNAr) q2->method2 Yes q3->method1 No method3 Method: One-Pot Multicomponent Reaction q3->method3 Yes

Caption: Decision tree for selecting a cyanopyridine synthesis method.
Q2: How do I choose the right cyanide source? What are the safety considerations?

A2: The choice of cyanide source impacts reactivity, safety, and reaction compatibility.

  • Safety First: Alkali metal cyanides (NaCN, KCN) are acutely toxic and can release deadly hydrogen cyanide (HCN) gas upon contact with acid.[8] Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE). Have an emergency plan and a cyanide antidote kit available. Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are considered less toxic and safer to handle as they do not readily release HCN.[1][12]

A comparison of common cyanide sources is summarized in the table below.

Cyanide SourceFormulaToxicityCommon Use CaseKey Considerations
Sodium/Potassium CyanideNaCN / KCNHighSNAr, some metal catalysisHighly toxic, basic, hygroscopic.[8]
Zinc CyanideZn(CN)₂ModeratePd-catalyzed reactionsLess basic, better for sensitive substrates.[12]
Potassium FerrocyanideK₄[Fe(CN)₆]Low"Green" Ni/Pd catalysisRequires additives for activation, low toxicity.[1]
Trimethylsilyl CyanideTMSCNHighSpecialized applicationsReacts differently; can be used under milder conditions.
AcetonitrileCH₃CNModerateC-H activation, radical reactionsActs as both solvent and cyano source.[2]
Q3: How does solvent choice impact a nucleophilic aromatic substitution (SNAr) reaction for cyanopyridine synthesis?

A3: Solvent choice is critical in SNAr reactions as it must stabilize the charged intermediate (Meisenheimer complex) that forms.[9][13]

  • Causality: The mechanism involves the attack of a nucleophile (cyanide) on an electron-deficient aromatic ring, forming a negatively charged, non-aromatic intermediate. The rate-determining step is often the formation of this complex.

  • Optimal Solvents: Polar aprotic solvents are ideal.

    • Examples: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP).

    • Function: These solvents are polar enough to dissolve the cyanide salt and stabilize the charged Meisenheimer complex, but they do not strongly solvate the nucleophile itself (unlike protic solvents). This leaves the cyanide ion "naked" and highly reactive, accelerating the reaction.[14]

  • Suboptimal Solvents:

    • Protic Solvents (e.g., water, ethanol): These solvents can hydrogen-bond with the cyanide ion, creating a solvent shell that stabilizes it and reduces its nucleophilicity, thus slowing the reaction.[14]

    • Nonpolar Solvents (e.g., toluene, hexane): These solvents cannot effectively dissolve the cyanide salt or stabilize the charged intermediate, leading to very slow or no reaction.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Cyanation of a Bromopyridine using Zn(CN)₂

This protocol is a representative example and should be optimized for specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Zinc Cyanide, Zn(CN)₂ (0.6 equiv)

  • NiCl₂(dppp) (or other suitable Ni pre-catalyst, 0.05 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine derivative (e.g., 1 mmol, 158 mg), zinc cyanide (0.6 mmol, 70 mg), and NiCl₂(dppp) (0.05 mmol, 27 mg).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon or nitrogen gas (repeat this cycle three times).

  • Using a syringe, add anhydrous, degassed DMF (e.g., 2 mL) to the vial.

  • Place the vial in a preheated heating block or oil bath set to 100-120°C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into an aqueous solution of sodium bicarbonate. Caution: Perform in a fume hood.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyanopyridine derivative.

Protocol 2: One-Pot Multicomponent Synthesis of 2-Amino-3-Cyanopyridine Derivatives

Adapted from solvent-free, microwave-assisted procedures which are efficient and environmentally friendly.[10][15]

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Methyl ketone (e.g., acetophenone) (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Ammonium acetate (1.5 equiv)

  • Optional: A catalyst such as Na₂CaP₂O₇ (20 mol%) for thermal conditions.[11]

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for 7-15 minutes. Monitor pressure and temperature to ensure they remain within safe limits.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add a small amount of ethanol (e.g., 5 mL) to the solid mixture and triturate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., 95% ethanol) to yield the pure 2-amino-3-cyanopyridine derivative.[10]

References

  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google P
  • The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - NIH. (URL: [Link])

  • Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (URL: [Link])

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. (URL: [Link])

  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives | ACS Omega. (URL: [Link])

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. (URL: [Link])

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - NIH. (URL: [Link])

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (URL: [Link])

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity - MDPI. (URL: [Link])

  • US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google P
  • Nickel-Catalyzed Cyanation of Aryl Halides - PMC - NIH. (URL: [Link])

  • CN104961678A - Production process of 3-cyanopyridine - Google P
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - ResearchGate. (URL: [Link])

  • Preparation of Cyanopyridines by Direct Cyanation. (URL: [Link])

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. (URL: [Link])

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Cyanides-Free Cyanation of Aryl Halides Using Formamide | Request PDF - ResearchGate. (URL: [Link])

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] | ACS Catalysis - ACS Publications. (URL: [Link])

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - MDPI. (URL: [Link])

  • nucleophilic aromatic substitutions - YouTube. (URL: [Link])

  • N -Picolinicamides as ligands in Ullman type C-O coupling reactions - ResearchGate. (URL: [Link])

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (URL: [Link])

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews. (URL: [Link])

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (URL: [Link])

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (URL: [Link])

  • Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source | Request PDF - ResearchGate. (URL: [Link])

  • On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols - ResearchGate. (URL: [Link])

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Overcoming resistance to kinase inhibitors like N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the technical support center for researchers, scientists, and drug development professionals working with kinase inhibitors. This guide is designed to be a dynamic resource, moving beyond static protocols to provide in-depth troubleshooting and a deeper understanding of the experimental variables you encounter daily. We will focus on the broad challenges of kinase inhibitor resistance, using compounds with a 3-cyanopyridine core, such as N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, as a structural reference point for our discussion on experimental design and interpretation. Our goal is to empower you with the expertise to anticipate, diagnose, and overcome resistance in your cellular models.

The development of targeted therapies, particularly small molecule kinase inhibitors, has revolutionized cancer treatment. However, the emergence of resistance, both intrinsic and acquired, remains a significant hurdle.[1][2][3] This guide will provide a framework for dissecting the mechanisms of resistance and offer practical, validated strategies to interrogate and potentially circumvent these challenges in your research.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and hurdles faced during kinase inhibitor studies.

Question 1: My kinase inhibitor shows high potency in a biochemical assay but has little to no effect on my cell-based assays. What could be the reason?

This is a frequent and critical challenge in early-stage drug discovery.[4] A potent inhibitor in a cell-free system may fail in a cellular context for several reasons:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell, preventing it from reaching an effective concentration.[2]

  • High Intracellular ATP Concentrations: Most kinase inhibitors are ATP-competitive. The high physiological concentrations of ATP within a cell can outcompete the inhibitor for binding to the kinase's active site.[5]

  • Plasma Protein Binding: If you are using media supplemented with serum, the inhibitor may bind to proteins like albumin, reducing its free and active concentration.

  • Compound Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.

Troubleshooting Steps:

  • Confirm Target Engagement in Cells: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay to verify that your compound is binding to its intended kinase target within the intact cell.[4]

  • Evaluate Cell Permeability: Use computational models (e.g., Caco-2 permeability assays) or experimental methods to assess the compound's ability to enter the cells.

  • Test in Serum-Free Media: As a short-term experiment, compare the inhibitor's efficacy in serum-containing versus serum-free media to assess the impact of protein binding.

  • Co-administer with Efflux Pump Inhibitors: While not a therapeutic strategy, using known efflux pump inhibitors in your experiments can help diagnose this as a resistance mechanism.

Question 2: I've successfully developed a resistant cell line by long-term culture with my kinase inhibitor. How do I begin to characterize the mechanism of resistance?

Developing a resistant cell line is a key milestone. A systematic approach is now crucial to elucidate the underlying mechanism(s).

Initial Characterization Workflow:

Caption: Initial workflow for characterizing a resistant cell line.

Recommended First Experiments:

  • Sequence the Target Kinase: The most common on-target resistance mechanism is the acquisition of secondary mutations in the kinase domain that prevent inhibitor binding, such as the T790M "gatekeeper" mutation in EGFR.[1]

  • Assess Target Protein Levels: Perform a western blot to see if the target kinase is upregulated or amplified, which can overcome the inhibitor's effect.[1]

  • Phospho-Kinase Array: This is an excellent discovery tool to screen for the activation of alternative signaling pathways that may be compensating for the inhibition of the primary target.[6]

  • Western Blot for Key Signaling Nodes: Check the phosphorylation status of key downstream effectors of common bypass pathways, such as AKT and ERK.[6]

Question 3: I'm observing significant off-target effects with my kinase inhibitor. How can I minimize these and increase confidence in my results?

Off-target effects are a major concern in kinase inhibitor studies, as they can confound data interpretation.[7][8]

Strategies to Address Off-Target Effects:

  • Dose-Response Curves: Always perform dose-response experiments. On-target effects should correlate with the IC50/EC50 of the inhibitor for its primary target. Off-target effects may only appear at higher concentrations.

  • Genetic Approaches: The gold standard for validating on-target effects is to use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target kinase. The resulting phenotype should mimic the effect of the inhibitor.

  • Rescue Experiments: In a cell line where the target kinase has been knocked out, the inhibitor should have no effect. Re-expressing the wild-type kinase should restore sensitivity to the inhibitor.

Part 2: Troubleshooting Guides for Key Assays

This section provides detailed guidance on common experimental techniques used in the study of kinase inhibitor resistance.

Guide 1: Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

Common Problem: High variability in IC50 values between experiments.

Potential Cause Explanation Troubleshooting Solution
Inconsistent Seeding Density Fewer cells will appear more sensitive to the inhibitor, while a higher density can lead to apparent resistance.Always use a consistent cell number per well. Optimize seeding density to ensure cells are in the exponential growth phase for the duration of the assay.
Edge Effects in Plates Wells on the edge of a microplate are prone to evaporation, leading to increased compound concentration and skewed results.Do not use the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Variable Incubation Times The IC50 value is dependent on the duration of inhibitor exposure.Maintain a consistent incubation time for all experiments (e.g., 48 or 72 hours).[9]
DMSO Concentration High concentrations of DMSO, the common solvent for inhibitors, can be toxic to cells.Keep the final DMSO concentration consistent across all wells and below a non-toxic level (typically <0.5%). Include a vehicle-only (DMSO) control.[9]
Guide 2: Western Blotting for Pathway Analysis

Common Problem: Inconsistent or uninterpretable changes in protein phosphorylation.

Experimental Workflow for Robust Phospho-Protein Analysis:

Caption: Workflow for quantitative western blotting of phospho-proteins.

Key Causality-Driven Considerations:

  • Lysis Buffer Composition: Always include phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.

  • Loading Controls are Not Enough for Phospho-Proteins: When assessing changes in phosphorylation, it is critical to normalize the phospho-specific signal to the total protein level of the target, not just a loading control like beta-actin.[6] This distinguishes a change in phosphorylation from a change in the total amount of the protein.

  • Time-Course Experiments: Resistance mechanisms can be dynamic. Analyze changes in pathway signaling at multiple time points (e.g., 30 minutes, 2 hours, 8 hours, 24 hours) after inhibitor treatment to capture both immediate and adaptive responses.[9]

Guide 3: In Vitro Kinase Assays

Common Problem: Difficulty in obtaining reproducible kinetic data or IC50 values.

Critical Parameters for a Valid Kinase Assay:

Parameter Importance Best Practice
Enzyme Concentration The assay must be conducted under initial velocity conditions, where less than 10% of the substrate has been consumed.[10]Empirically determine the optimal enzyme concentration that yields a linear reaction rate over the desired time course.[10]
ATP Concentration For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration.To ensure comparability of data, perform the assay at an ATP concentration equal to the Km(ATP) of the kinase.[10]
Substrate Purity Contaminating kinases or phosphatases in the substrate preparation can lead to erroneous results.Use highly purified, validated substrates.
Assay Controls Proper controls are essential to validate the assay results.Include a "no enzyme" control to measure background signal and a "no inhibitor" (positive) control to define 100% activity.[11]

There are various formats for kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[5][12] The choice of assay will depend on the specific kinase, available equipment, and desired throughput.[5][12]

Part 3: Advanced Strategies for Overcoming Resistance

Once a resistance mechanism has been identified, the next step is to devise strategies to overcome it.

Strategy 1: Combination Therapies

If resistance is mediated by the activation of a bypass pathway, a logical approach is to co-administer the primary inhibitor with an inhibitor of the compensatory pathway.

Example Scenario: Resistance to an inhibitor targeting Kinase X is associated with the upregulation of PI3K/AKT signaling.

Experimental Design:

  • Validate the Hypothesis: Use a selective AKT inhibitor to show that it re-sensitizes the resistant cells to the Kinase X inhibitor.

  • Synergy Analysis: Perform a matrix of dose-response experiments with both inhibitors to determine if the combination is synergistic, additive, or antagonistic. Calculate a Combination Index (CI) to quantify the interaction.

  • Mechanism of Action: Use western blotting to confirm that the combination therapy effectively suppresses both the primary target pathway and the bypass pathway.

Strategy 2: Development of Next-Generation Inhibitors

If resistance is due to a secondary mutation in the target kinase, a medicinal chemistry approach is required to design a new inhibitor that can effectively bind to the mutated kinase.

Workflow for Developing a Mutant-Selective Inhibitor:

Caption: Workflow for developing next-generation kinase inhibitors.

Strategy 3: Targeting Chaperone Proteins

Many oncogenic kinases are client proteins of heat shock protein 90 (HSP90) and require HSP90 for their proper folding and stability.[1]

  • Hypothesis: Inhibiting HSP90 will lead to the degradation of the target kinase, including mutated forms, thereby overcoming resistance.

  • Experimental Approach: Treat resistant cells with an HSP90 inhibitor and assess the levels of the target kinase by western blot. Evaluate the effect on cell viability, alone and in combination with the primary kinase inhibitor.[1]

References

  • Discovery of 2-((3-cyanopyridin-2-yl)thio)acetamides as human lactate dehydrogenase A inhibitors to reduce the growth of MG-63 osteosarcoma cells: Virtual screening and biological validation. PubMed.[Link]

  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PMC.[Link]

  • Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors. PMC - NIH.[Link]

  • Kinase assays. BMG LABTECH.[Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.[Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Stage-Specific miRNA Profiling Reveals Key Regulators of EMT and EGFR-TKI Resistance in Gallbladder Cancer. MDPI.[Link]

  • Cellular mechanisms of acquired drug resistance against regorafenib in colon cancer cells. National Library of Medicine.[Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube.[Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.[Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC.[Link]

  • Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate.[Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.[Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.[Link]

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Annex Publishers.[Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH.[Link]

  • Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press.[Link]

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Technical Support Center: Interpreting Complex NMR Spectra of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related molecules. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the NMR spectral interpretation of this compound. Our aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to confidently and accurately interpret your data.

Introduction: The Challenge of a Multifunctional Molecule

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide presents a unique challenge for NMR analysis due to its combination of an electron-deficient pyridine ring, a cyano group, and a sulfonamide moiety with a methyl group on the nitrogen. This intricate structure can lead to complex ¹H and ¹³C NMR spectra characterized by overlapping signals, second-order coupling effects, and potentially, the presence of rotational isomers (rotamers). This guide will equip you with the knowledge and techniques to deconstruct these complex spectra and arrive at an unambiguous structural confirmation.

Frequently Asked Questions (FAQs)

Q1: I'm seeing more signals in my ¹H NMR spectrum than I expected. What could be the cause?

A1: The most likely reason for observing more signals than anticipated for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is the presence of rotational isomers (rotamers) . The rotation around the N-S bond of the sulfonamide may be restricted on the NMR timescale. This restricted rotation can lead to two distinct conformations of the molecule, each giving rise to its own set of NMR signals.

  • Causality: The barrier to rotation around the N-S bond can be significant enough at room temperature to result in the observation of separate signals for each rotamer. The relative populations of these rotamers will dictate the relative intensities of the two sets of signals.

  • Troubleshooting: To confirm the presence of rotamers, you can acquire the ¹H NMR spectrum at an elevated temperature (e.g., 50-80 °C). At higher temperatures, the rate of rotation around the N-S bond increases. If the extra signals coalesce into a single set of averaged signals, this is strong evidence for the presence of rotamers.[1]

Q2: The aromatic region of my ¹H NMR spectrum is difficult to interpret due to signal overlap. How can I resolve these signals?

A2: Signal overlap in the aromatic region is a common issue, especially with substituted pyridines.[2][3][4] Here are a few strategies to resolve overlapping signals:

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[1] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the aromatic protons, potentially resolving the overlap.[1]

  • Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or 800 MHz) will increase the dispersion of the signals, which can often resolve overlapping multiplets.

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing connectivity within the molecule.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. This is invaluable for tracing the connectivity of the protons on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, which can help in assigning both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the overall structure.

Q3: My sample is not very soluble in chloroform-d. What are my options?

A3: Poor solubility can lead to weak signals and long acquisition times. If your compound is not soluble in chloroform-d, consider the following alternative deuterated solvents, keeping in mind that they may have different chemical shift properties:[1]

  • Acetone-d₆: A good general-purpose solvent for moderately polar compounds.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent solvent for highly polar compounds. However, it is non-volatile, making sample recovery difficult.[1]

  • Methanol-d₄: A protic solvent that can be useful for certain samples, but be aware of H-D exchange with any labile protons.

Predicted NMR Data

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide. These are estimates based on the analysis of similar structures and are intended as a guide for initial spectral interpretation.[5][6][7][8][9][10]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4 (Pyridine)7.8 - 8.2dd~8, ~5
H-5 (Pyridine)7.4 - 7.7dd~8, ~2
H-6 (Pyridine)8.6 - 8.9dd~5, ~2
N-CH₃3.2 - 3.6s-
S-CH₃3.0 - 3.4s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2 (Pyridine)155 - 160
C-3 (Pyridine)110 - 115
C-4 (Pyridine)138 - 142
C-5 (Pyridine)125 - 130
C-6 (Pyridine)150 - 155
CN115 - 120
N-CH₃35 - 40
S-CH₃40 - 45

Troubleshooting Guide: A Deeper Dive

This section provides a more in-depth look at potential issues and their solutions, presented in a question-and-answer format.

Q: My baseline is distorted. What are the common causes and how can I fix it?

A: A distorted baseline can arise from several factors:

  • Improper Phasing: The phase of the spectrum may need to be manually corrected. This is a common adjustment made during data processing.

  • Truncated FID (Free Induction Decay): If the acquisition time was too short, the FID may not have fully decayed to zero. This can be addressed by re-acquiring the spectrum with a longer acquisition time.

  • Acoustic Ringing: This can be an issue with certain probes and solvents. Modern spectrometers have settings to minimize this effect.

Q: I have broad peaks in my spectrum. What does this indicate?

A: Broad peaks can be caused by several phenomena:[1]

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process that is on an intermediate timescale with respect to the NMR experiment (e.g., the interconversion of rotamers), the peaks can be broadened. As mentioned earlier, acquiring the spectrum at a different temperature can help to sharpen these peaks.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and solvents are clean.

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized for each sample. This process, called shimming, is crucial for obtaining sharp lines. If your peaks are broad and asymmetric, re-shimming the spectrometer is recommended.[11]

Experimental Protocols for 2D NMR Analysis

For a definitive structural elucidation of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, the following 2D NMR experiments are highly recommended.

Protocol 1: COSY (¹H-¹H Correlation Spectroscopy)
  • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent at a concentration of 5-10 mg/0.5 mL.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition:

    • Use a standard COSY pulse sequence.

    • Set the spectral width to cover all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Interpretation:

    • Process the 2D data with appropriate window functions.

    • Correlate the cross-peaks to identify coupled protons. For the pyridine ring, you would expect to see a cross-peak between H-4 and H-5, and between H-5 and H-6.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for the COSY experiment.

  • Acquisition:

    • Use a standard HSQC pulse sequence.

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to encompass all expected carbon signals.

  • Processing and Interpretation:

    • Process the 2D data.

    • Each cross-peak represents a direct one-bond correlation between a proton and a carbon. This will allow you to definitively assign the ¹H signals to their corresponding ¹³C signals.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the NMR analysis for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide.

G cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Final Assignment Acquire ¹H NMR Acquire ¹H NMR Acquire ¹³C NMR Acquire ¹³C NMR Acquire ¹H NMR->Acquire ¹³C NMR Complex Spectrum? Complex Spectrum? Acquire ¹³C NMR->Complex Spectrum? Run 2D NMR Run 2D NMR Complex Spectrum?->Run 2D NMR COSY COSY Run 2D NMR->COSY HSQC HSQC Run 2D NMR->HSQC HMBC HMBC Run 2D NMR->HMBC Integrate All Data Integrate All Data HMBC->Integrate All Data Final Structure Confirmation Final Structure Confirmation Integrate All Data->Final Structure Confirmation

Caption: Workflow for NMR Analysis.

H cluster_0 Pyridine Ring Protons H4 H-4 H5 H-5 H4->H5 J H6 H-6 H5->H6 J

Caption: COSY Correlations for the Pyridine Ring.

Conclusion

The interpretation of the NMR spectra of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide requires a systematic approach. By anticipating potential complexities such as the presence of rotamers and signal overlap, and by employing a combination of 1D and 2D NMR techniques, a complete and accurate structural assignment can be achieved. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate these challenges effectively.

References

  • Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry, 64(6), 2937-2945. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • García-López, V., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97632, N-Methylmethanesulfonamide. [Link]

  • Royal Society of Chemistry. (2018). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • PubMed. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. [Link]

  • Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

  • LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79, 3-Cyanopyridine. [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. [Link]

  • Aktaş, A. H., & Çelik, M. (2004). Acidity Study on 3-Substituted Pyridines. Molecules, 9(12), 1099-1107. [Link]

  • Xu, J., et al. (2018). 13C NMR Spectra of the reaction mixtures with 200 mM 13C-labelled KCN, 200 mM Na2SO3 and 100 mM 13C-labelled formaldehyde (in 10% D2O in H2O). ResearchGate. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Bexrud, J. A., & Schafer, L. L. (2007). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Royal Society of Chemistry. [Link]

  • da Silva, A. B., et al. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(19), 3749-3758. [Link]

  • Bruker. How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]

  • Otake, Y., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(18), 4242. [Link]

  • ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

  • University of California, Los Angeles. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • PubMed. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

  • DrugBank. Methanesulfonamide. [Link]

Sources

Technical Support Center: Scaling Synthesis of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Process Development Scientist Topic: Scale-Up Optimization & Troubleshooting[1]

Executive Summary: The Process Chemistry Perspective

Scaling the synthesis of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide presents a classic heterocyclic challenge: the "nucleophilic tug-of-war."[1] The electron-withdrawing cyano group at C3 deactivates the exocyclic amine, making direct mono-sulfonylation sluggish and prone to stalling.[1] Simultaneously, the pyridine ring nitrogen (N1) remains a competitive nucleophile, leading to regioselectivity issues.[1]

For multigram to kilogram scale-up, do not attempt direct mono-sulfonylation. It is kinetically difficult to control and requires chromatography.[1]

Instead, this guide advocates for the "Bis-Activation / Selective Hydrolysis" strategy.[1] This route drives the reaction to completion (bis-sulfonamide), purifies via precipitation, and then selectively hydrolyzes to the mono-species before methylation.[1] This is a self-validating system designed for purity without columns.[1]

Module 1: The Sulfonylation Bottleneck

Q: Why does my reaction stall at ~60% conversion with high residual starting material?

A: You are fighting the deactivated amine. The C3-cyano group pulls electron density from the exocyclic amine (N2), significantly lowering its nucleophilicity compared to a standard 2-aminopyridine.[1] As the reaction proceeds, the HCl byproduct protonates the remaining starting material, shutting down the reaction.[1]

The Fix: The Bis-Mesylation Strategy Instead of aiming for the mono-product, force the reaction to the bis-mesyl species.[1] This intermediate is highly crystalline and easy to purify.[1]

Protocol (Scale-Up Ready):

  • Charge: 2-Amino-3-cyanopyridine (1.0 eq) in DCM (10 vol).

  • Base: Add Triethylamine (3.0 eq) or Pyridine (3.0 eq). Note: Pyridine often acts as a superior acylation catalyst here.

  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (2.5 - 3.0 eq) slowly to control exotherm.

  • Drive: Warm to RT. If stalling occurs, add DMAP (0.1 eq) as a nucleophilic catalyst.[1]

  • Workup: Quench with water. The bis-mesyl species (

    
    ) usually stays in the organic layer or precipitates.[1] Isolate it.
    
  • Hydrolysis: Suspend the bis-mesyl intermediate in MeOH/Water (5:1). Add NaOH (2.0 eq) at RT. The second sulfonyl group is labile and hydrolyzes rapidly, yielding the pure mono-sulfonamide.[1]

Q: I see a "gum" forming during MsCl addition. How do I prevent this?

A: This is likely the Pyridinium Hydrochloride salt oiling out. In non-polar solvents (DCM/Toluene), the salt byproduct can form a sticky oil that traps reagents.[1]

Troubleshooting:

  • Switch Solvent: Use MeTHF or Acetonitrile .[1] These solvents have better solubility for the hydrochloride salts, keeping the slurry mixable.[1]

  • Agitation: Ensure high-shear mixing (overhead stirrer, not magnetic bar) during the MsCl addition to prevent localized hot spots and oiling.

Module 2: Methylation & Regiocontrol

Q: How do I ensure methylation occurs on the sulfonamide Nitrogen (N2) and not the Ring Nitrogen (N1)?

A: Exploit the pKa difference and Sterics. The pKa of the sulfonamide proton (


) is approximately 6–8 (acidic).[1] The ring nitrogen is basic but sterically hindered by the C3-cyano group.[1]

The Fix: Weak Base / Polar Aprotic System Using a strong base (like NaH) generates a "naked" anion that is highly reactive and may alkylate the ring (kinetic control).[1] Using a carbonate base in a polar solvent favors the thermodynamic product (exocyclic N-methylation).[1]

Protocol:

  • Solvent: DMF or NMP (5 vol).[1] Avoid Acetone; it is too volatile for the required temperature.

  • Base: Potassium Carbonate (

    
    ) (1.5 eq). Milled, anhydrous.
    
  • Reagent: Methyl Iodide (MeI) (1.2 eq). Safety: Use a closed system/scrubber.

  • Conditions: Heat to 40–50°C.

  • Logic: The carbonate slowly deprotonates the sulfonamide.[1] The resulting anion is stabilized by the sulfonyl group and sterically guided away from the ring nitrogen by the bulky C3-CN group.[1]

Module 3: Visualization of the Pathway

The following diagram illustrates the "Bis-Activation" route, highlighting the fate of impurities.

G start 2-Amino-3-cyanopyridine (Starting Material) mscl MsCl (3.0 eq) + Base Solvent: MeTHF start->mscl bis_int Bis-Sulfonamide Intermediate (N(SO2Me)2) mscl->bis_int Kinetic Drive (Complete Conversion) mono_imp Stalled Mono-Sulfonamide (Impurity in Direct Route) mscl->mono_imp Low Eq MsCl (Avoid this path) hydrolysis Selective Hydrolysis NaOH / MeOH / H2O bis_int->hydrolysis mono_clean Mono-Sulfonamide (Pure Intermediate) hydrolysis->mono_clean Removal of 2nd Ms Group methyl_step Methylation MeI / K2CO3 / DMF mono_clean->methyl_step ring_methyl Ring N-Methylation (Regio-Impurity) methyl_step->ring_methyl Strong Base/High Temp (Avoid) final Target: N-(3-cyanopyridin-2-yl)- N-methylmethanesulfonamide methyl_step->final Thermodynamic Control

Caption: Figure 1. The "Bis-Activation" strategy bypasses the stalling mono-sulfonylation step, ensuring high purity before the critical methylation step.[1]

Module 4: Isolation & Purification (No Chromatography)

Q: My final product is an oil. How do I crystallize it?

A: Use an Anti-Solvent Crash. The target molecule contains a polar sulfonamide and a pyridine ring. It likely has poor solubility in water but high solubility in alcohols/chlorinated solvents.[1]

Crystallization Protocol:

  • Quench: Pour the DMF reaction mixture into Ice Water (10 volumes).

  • Agitation: Stir vigorously for 30 minutes. The product should precipitate as a solid due to the "salting out" effect of the inorganic salts (

    
    , 
    
    
    
    ) present.[1]
  • Polymorph Control: If it oils out initially, heat the water/gum mixture to 60°C (above the melting point of the gum) and cool very slowly with rapid stirring to induce nucleation.[1] Seeding is critical here.

  • Wash: Filter the solid and wash with water to remove residual DMF and inorganic salts.[1]

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water or IPA/Heptane .[1]

Summary of Critical Process Parameters (CPPs)
ParameterRangeRisk of Deviation
MsCl Equivalents 2.5 – 3.0 eq< 2.0 eq leads to mixed mono/bis species (hard to purify).[1]
Hydrolysis pH 10 – 12pH > 13 may hydrolyze the cyano group to an amide.[1]
Methylation Temp 40 – 50°C> 60°C increases Ring N-methylation risk.[1]
Water Content (Methylation) < 0.5%Water consumes MeI and reduces yield.[1] Use anhydrous DMF.[1]

References

  • General Pyridine Sulfonylation Strategy

    • Process Chemistry of 2-Aminopyridines. The "Bis-sulfonylation/Hydrolysis" tactic is a standard methodology in process chemistry for deactivated aminopyridines.[1]

    • Reference: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (See Chapter on Heterocycles/Pyridine functionalization).

  • 3-Cyanopyridine Synthesis Context

    • Synthesis of 2-amino-3-cyanopyridine derivatives. This paper establishes the baseline reactivity of the scaffold.[1]

    • Source: Arkivoc, 2005 (i), 137-142.[1][2]

  • Regioselectivity in Aminopyridine Alkylation

    • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Discusses the thermodynamic vs. kinetic challenges in methylating heterocycles with multiple nitrogen centers.
    • Source: Angewandte Chemie Int.[1] Ed., 2022.[1][3]

  • Ruthenium-Catalyzed Sulfonylation (Alternative High-Tech Route)

    • Ruthenium(II)-Catalyzed Remote C-H Sulfonylation of 2-Pyridones.[1][4] Provides insight into metal-catalyzed approaches if the classical route fails.[1]

    • Source: Journal of Organic Chemistry, 2023.[1]

  • Patent Literature (Analogous Chemistry)

    • Preparation of 2-chloro-3-cyanopyridine.[1][5] Demonstrates the stability of the 3-cyano group under basic hydrolysis conditions.[1]

    • Source: CN101659637A (Google Patents).[1]

Sources

Technical Support Center: Addressing Off-Target Effects of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its in vitro characterization, with a specific focus on identifying and mitigating off-target effects. As you embark on your studies with this novel compound, this resource will serve as a comprehensive repository of troubleshooting strategies, frequently asked questions, and detailed protocols to ensure the scientific integrity of your findings.

The journey of a novel chemical entity from a promising hit to a validated lead is fraught with challenges, one of the most significant being the potential for off-target interactions.[1][2] These unintended interactions can lead to misleading experimental results, confounding the interpretation of a compound's true mechanism of action and potentially causing unforeseen toxicity.[3][4] This guide is structured to provide you with the tools and insights necessary to proactively address these challenges.

I. Understanding the Compound and the Challenge

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide belongs to a chemical class that has shown biological activity. For instance, a related compound, 2-((3-cyanopyridin-2-yl)thio)acetamide, has been identified as an inhibitor of human lactate dehydrogenase A (LDHA).[5] While the specific intended target of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide may be different, the shared chemical scaffold suggests the potential for interactions with various cellular proteins. The high degree of homology among protein families, such as kinases, makes achieving absolute selectivity a formidable task.[6] Therefore, a thorough investigation of off-target effects is not just a supplementary exercise but a critical component of its preclinical evaluation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the in vitro evaluation of novel small molecule inhibitors.

Q1: My biochemical assay shows potent inhibition of my target, but the cellular assay results are much weaker. What could be the cause?

A1: This is a common and multifaceted issue. The discrepancy can be attributed to several factors, each requiring systematic investigation:

  • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at effective concentrations.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Compound Stability: The compound may be unstable in the cellular environment, undergoing metabolic degradation into inactive forms.

  • High ATP Concentration in Cells: For ATP-competitive inhibitors, the high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor, leading to a rightward shift in the IC50 value compared to biochemical assays, which are often run at lower ATP concentrations.[7]

  • Off-Target Engagement: The compound might be engaging with other cellular components, sequestering it away from the intended target.

A logical troubleshooting workflow is essential to pinpoint the cause.

G A Discrepancy Observed: Biochemical IC50 << Cellular EC50 B Assess Cellular Permeability (e.g., PAMPA, Caco-2 assays) A->B C Evaluate Compound Stability (e.g., Microsomal stability assay) A->C D Test for Efflux Pump Substrate (e.g., P-gp substrate assay) A->D E Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) A->E F Optimize Cellular Assay (e.g., incubation time, serum concentration) A->F G Hypothesis: Poor Permeability B->G Low Permeability H Hypothesis: Compound Instability C->H High Degradation I Hypothesis: Efflux D->I Efflux Substrate J Hypothesis: Lack of Target Engagement E->J No Engagement K Hypothesis: Assay Conditions F->K Improved Potency G A Treat Cells with Compound or Vehicle B Harvest and Resuspend Cells A->B C Heat Aliquots at Temperature Gradient B->C D Lyse Cells (Freeze-Thaw) C->D E Separate Soluble and Precipitated Proteins D->E F Western Blot for Target Protein E->F G Quantify and Plot Melting Curve F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

V. Distinguishing On-Target vs. Off-Target Effects

A critical aspect of drug development is understanding whether the observed cellular phenotype is a result of direct inhibition of the intended target or an off-target effect.

G cluster_0 On-Target Effects cluster_1 Off-Target Effects A Inhibitor X B Kinase 1 (Intended Target) A->B Direct Inhibition C Substrate 1 B->C Phosphorylation E Indirect On-Target Effect (Kinase 2) C->E Regulation D Downstream Signaling E->D F Inhibitor X G Kinase 6 (Off-Target) F->G Direct Off-Target Inhibition H Unrelated Pathway G->H

Caption: Schematic of on-target versus off-target effects of a kinase inhibitor. [8]

VI. Conclusion

The successful development of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, or any novel inhibitor, hinges on a thorough and honest assessment of its selectivity. [6][18]Off-target effects are not necessarily a project-ending discovery; in some cases, they can even be therapeutically beneficial. The key is to identify them early and understand their contribution to the compound's overall biological activity. [3][4]By employing a systematic and multi-faceted approach as outlined in this guide, researchers can build a robust data package that accurately reflects the compound's mechanism of action, thereby de-risking its progression through the drug discovery pipeline. [19][20]

References

  • Discovery of 2-((3-cyanopyridin-2-yl)thio)
  • High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.PubMed.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Identification and validation of protein targets of bioactive small molecules.PMC - NIH.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.BMC Systems Biology.
  • Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects.Reaction Biology.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.bioRxiv.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
  • New and Old Techniques to Study Protein-DNA Binding.ABClonal.
  • Label-free methods for optical in vitro characterization of protein–protein interactions.Essays in Biochemistry.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • 73 questions with answers in KINASE ASSAY | Scientific method.
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • Parallelized identification of on- and off-target protein interactions.PMC - NIH.
  • Direct, indirect and off-target effects of kinase inhibitors.
  • In vitro kinase assay.Protocols.io.
  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial D
  • Kinase assays.BMG LABTECH.
  • How to measure and minimize off-target effects...YouTube.
  • Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls.Cell Signaling Technology.
  • Assay Development for Protein Kinase Enzymes.NCBI - NIH.
  • CETSA® - Wh
  • Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions.Diva-portal.org.
  • Drug Discovery - Target identification and valid
  • CNS Target Identification and Validation: Avoiding the Valley of De

Sources

Validation & Comparative

Advanced Target Engagement Guide: Cellular Thermal Shift Assay (CETSA) for N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4]

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (hereafter referred to as Compound C-2M ) represents a critical class of cyanopyridine-based fragments widely investigated in modern drug discovery. Structurally, the 3-cyanopyridine motif serves as a reversible covalent warhead, typically targeting the catalytic cysteine residues of deubiquitinating enzymes (DUBs), such as USP30 (Mitochondrial ubiquitin-specific protease 30), or specific cysteine-dependent kinases.

This guide provides a rigorous protocol for validating the target engagement of Compound C-2M using the Cellular Thermal Shift Assay (CETSA) . Unlike traditional biochemical assays, CETSA validates binding in the complex milieu of the living cell, a critical requirement for mitochondrial or membrane-associated targets where purification often compromises protein stability.

The Mechanistic Rationale: Why CETSA?

Compound C-2M operates via a nucleophilic attack mechanism. The nitrile (cyano) group at the 3-position of the pyridine ring acts as an electrophile, forming a thioimidate adduct with the active site cysteine of the target protein.

  • The Challenge: This interaction is often reversible. Traditional wash-heavy assays (like ELISA or certain radioligand binding formats) may lead to rapid dissociation of the fragment, yielding false negatives.

  • The CETSA Solution: CETSA relies on thermodynamic stabilization. The formation of the ligand-protein complex (even if transient or reversible-covalent) significantly increases the melting temperature (

    
    ) of the target protein. By heating intact cells, we freeze the equilibrium, precipitating unbound protein while the drug-bound fraction remains soluble.
    

Comparative Analysis: CETSA vs. Alternatives

To justify the selection of CETSA for Compound C-2M, we must objectively compare it with alternative target engagement technologies.

Table 1: Performance Comparison for Covalent Fragment Validation

FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) DARTS (Drug Affinity Responsive Target Stability) FP (Fluorescence Polarization)
Primary Readout Thermal stability (

shift)
Binding kinetics (

,

,

)
Protease resistanceCompetitive binding (

)
Physiological Relevance High (Intact cells/lysates)Low (Purified protein, artificial surface)Medium (Lysates)Low (Purified protein)
Suitability for C-2M Excellent. Detects stabilization even with rapid off-rates typical of fragments.Good , but requires purified target (difficult for membrane proteins like USP30).Moderate. Protease accessibility may not change significantly with small fragments.Poor. Requires a known, high-affinity tracer which may not exist for novel targets.
Throughput Medium (Western Blot) to High (AlphaLISA/HT-CETSA)MediumLow (Western Blot intensive)High
False Positive Rate Low (Aggregation is a stringent filter)Medium (Non-specific binding to sensor chip)High (Protease variability)Medium (Fluorescence interference)
Expert Insight

For Compound C-2M , SPR is the gold standard for kinetics, but it fails to account for intracellular competitors (e.g., high glutathione levels) that might interfere with the cysteine-reactive cyano group. CETSA is superior for proving that the compound actually engages the target inside the cell , which is the " go/no-go " criterion for fragment-to-lead evolution.

Mechanistic Visualization

The following diagram illustrates the reversible covalent interaction of the cyanopyridine warhead and the subsequent CETSA workflow.

CETSA_Mechanism Compound Compound C-2M (Cyanopyridine) Complex Thioimidate Adduct (Thermally Stable) Compound->Complex Nucleophilic Attack Target Target Protein (e.g., USP30 Cys-Active Site) Target->Complex Unbound_Path Unbound Protein Target->Unbound_Path Heat Heat Challenge (40-70°C) Complex->Heat Precipitate Denaturation & Precipitation Heat->Precipitate Low Stability Supernatant Soluble Fraction (Detected by WB) Heat->Supernatant High Stability (Tm Shift) Unbound_Path->Heat Bound_Path Ligand-Bound Protein

Figure 1: Mechanism of Action and CETSA Principle. The cyanopyridine moiety forms a covalent thioimidate adduct with the target cysteine, stabilizing the protein structure against thermal denaturation.

Detailed Experimental Protocol

This protocol is optimized for adherent cell lines (e.g., SH-SY5Y or HeLa), which are commonly used for mitochondrial target validation (USP30).

Phase 1: Sample Preparation & Treatment

Objective: Ensure equilibrium binding of Compound C-2M without inducing cytotoxicity.

  • Cell Seeding: Seed cells in 6-well plates (approx.

    
     cells/well) 24 hours prior to the experiment. Aim for 80-90% confluency.
    
  • Compound Preparation:

    • Dissolve Compound C-2M in 100% DMSO to create a 100 mM stock.

    • Prepare a 10x dosing solution in culture media (e.g., for a final concentration of 10 µM, prepare 100 µM in media).

    • Control: Prepare a DMSO-only vehicle control (final DMSO concentration <0.5%).

  • Treatment:

    • Add the 10x dosing solution to the cells.

    • Incubation: Incubate for 1 hour at 37°C .

    • Note: For covalent inhibitors, 1 hour is usually sufficient. Longer incubations (e.g., 6 hours) may be tested if slow kinetics are suspected, but risk toxicity artifacts.

Phase 2: The Thermal Challenge (The Critical Step)

Objective: Generate the melt curve.

  • Harvest:

    • Wash cells with PBS.

    • Detach using Trypsin-EDTA, neutralize with media, and pellet (300 x g, 5 min).

    • Resuspend the pellet in PBS containing Protease Inhibitors (Complete Mini, Roche).

    • Crucial: Do NOT use lysis buffer yet. The heating must occur in intact cells or PBS suspension.

  • Aliquot: Distribute the cell suspension (approx.

    
     per tube) into 8-12 PCR tubes.
    
  • Heating:

    • Use a gradient PCR cycler to apply a temperature range.

    • Recommended Range: 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C).

    • Duration: Heat for 3 minutes precisely.

  • Cooling: Immediately incubate tubes at room temperature (25°C) for 3 minutes. Do not snap freeze yet.

Phase 3: Lysis and Separation

Objective: Isolate the soluble (non-denatured) fraction.

  • Lysis: Add lysis buffer (e.g., RIPA or NP-40 with protease inhibitors) to the PCR tubes.

    • Alternative: Perform 3 cycles of freeze-thaw (Liquid

      
       / 25°C) if avoiding detergents is necessary for the specific target.
      
  • Clarification: Centrifuge samples at 20,000 x g for 20 minutes at 4°C .

    • Why: This high-speed spin pellets the denatured/aggregated proteins.

  • Collection: Carefully transfer the supernatant (soluble fraction) to new tubes.

Phase 4: Detection (Western Blot)
  • Run SDS-PAGE using the soluble fractions.

  • Transfer to nitrocellulose/PVDF membrane.

  • Probe with the specific primary antibody for the target (e.g., anti-USP30).

  • Quantify band intensity using densitometry (ImageJ or similar).

Data Analysis & Interpretation

Calculating the Shift

Normalize the band intensity of the lowest temperature (37°C) to 100% (or 1.0). Plot the relative intensity vs. Temperature.

Fit the data to a Boltzmann Sigmoidal Equation :



Where


 represents the melting temperature (

).

Table 2: Expected Results for Compound C-2M (Hypothetical Data)

ParameterVehicle (DMSO) Compound C-2M (10 µM) Interpretation

(Melting Temp)
48.5°C54.2°C

. Significant stabilization.
Slope -1.2-0.9Shallower slope indicates ligand-induced rigidity.
Bottom Plateau 5%15%Residual solubility at high temps suggests strong binding.
Visualizing the Workflow

CETSA_Workflow cluster_heating 3. Thermal Challenge (Gradient PCR) Step1 1. Cell Treatment (1h, 37°C with C-2M) Step2 2. Aliquot into PCR Tubes Step1->Step2 T37 37°C Step2->T37 T40 ... Step2->T40 T67 67°C Step2->T67 Step4 4. Lysis & Centrifugation (20,000g, 20 min) T37->Step4 T40->Step4 T67->Step4 Step5 5. Western Blot (Soluble Fraction) Step4->Step5 Step6 6. Data Analysis (Boltzmann Fit) Step5->Step6

Figure 2: Step-by-step CETSA experimental workflow.

Troubleshooting & Optimization

  • No Shift Observed:

    • Cause: The compound may not be entering the cell.

    • Solution: Perform a Lysate CETSA . Lyse cells first, then treat with the compound, then heat. If a shift is observed in lysate but not in cells, permeability is the issue.

  • High Background (No aggregation in control):

    • Cause: The target protein is naturally very stable (

      
      ).
      
    • Solution: Increase the temperature range to 75°C or add a mild detergent during the heating step to encourage unfolding.

  • Inconsistent Banding:

    • Cause: Incomplete lysis or inconsistent pipetting of the supernatant.

    • Solution: Ensure the centrifugation step is rigorous (20,000 x g) and do not disturb the pellet when aspirating.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][3][4][5] Nature Protocols, 9(9), 2100–2122. Link

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][2][3][5] Science, 341(6141), 84-87.[1] Link

  • Rusilowicz-Jones, E.V., et al. (2020).[6] "USP30 inhibition induces mitophagy and sensitizes cancer cells to BH3 mimetics."[7] EMBO Molecular Medicine, 12(8), e11473. (Demonstrates cyanopyridine/pyrrolidine inhibitors targeting USP30). Link

  • Mission Therapeutics. (2018).[6] "Substituted cyanopyrrolidines with activity as USP30 inhibitors."[6] World Intellectual Property Organization, WO2018060689A1.[6] (Context for the cyanopyridine scaffold mechanism). Link

Sources

Comparative Technical Guide: N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide vs. Allosteric Kinase Inhibitors

[1]

Executive Summary

This guide analyzes the distinction between N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (referred to herein as N-CyS-M ), a functionalized heterocyclic building block representing a specific pharmacophore, and Allosteric Kinase Inhibitors (AKIs) , a class of highly selective therapeutic agents.[1]

While N-CyS-M serves as a critical intermediate or chemical probe in the synthesis of ATP-competitive (Orthosteric) ligands—particularly for JAK/TYK2 and CDK families—AKIs (e.g., Asciminib, Deucravacitinib) operate via remote conformational modulation.[1] This guide details the mechanistic divergence, experimental validation, and performance metrics of these two distinct chemical strategies.

Part 1: Structural & Mechanistic Divergence
1. The Molecule: N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (N-CyS-M) [1][2]
  • CAS: 73161-37-2[1][2]

  • Role: Chemical Probe / Advanced Intermediate / Fragment Lead.[3]

  • Pharmacophore Analysis:

    • 3-cyanopyridine Core: A "privileged scaffold" in medicinal chemistry.[1][3] The nitrogen of the pyridine (N1) typically acts as a hydrogen bond acceptor in the kinase hinge region.[3]

    • N-methylmethanesulfonamide Substitution:

      • Steric Clash: The N-methyl group prevents the formation of the classic hydrogen bond donor interaction usually required for ATP-mimetic binding at the hinge.[1][3]

      • Electronic Effect: The sulfonyl group is highly electron-withdrawing, altering the basicity of the pyridine ring.[3]

    • Binding Mode Implication: Unlike unsubstituted 2-amino-3-cyanopyridines (which are potent Type I hinge binders), N-CyS-M likely exhibits weak or altered affinity for the ATP pocket due to the lack of a donor H-bond.[1] It is often used as a negative control for hinge binding or a fragment to probe hydrophobic back-pockets (e.g., the specificity pocket).[1][3]

2. The Comparator: Allosteric Kinase Inhibitors (AKIs)
  • Mechanism: Type III or Type IV inhibition.[3]

  • Binding Site: Binds to a site topologically distinct from the ATP-binding pocket (e.g., the myristoyl pocket in ABL1 or the JH2 pseudokinase domain in TYK2).

  • Therapeutic Advantage: AKIs bypass the conservation issues of the ATP pocket, offering superior selectivity profiles compared to orthosteric ligands derived from scaffolds like N-CyS-M.[1][3]

3. Mechanistic Pathway Diagram

KinaseInhibitionATPATP (Endogenous)Kinase_ActiveKinase (Active State)ATP->Kinase_Active PhosphorylationSignalDownstream Signaling(Proliferation)Kinase_Active->Signal CascadeKinase_InactiveKinase (Inactive State)NoSignalSignaling ArrestedKinase_Inactive->NoSignal No CatalysisNCySMN-CyS-M Scaffold(Modified Orthosteric)NCySM->Kinase_Active Competes w/ ATP(Sterically Hindered)AKIAllosteric Inhibitor(Remote Binder)AKI->Kinase_Inactive Stabilizes Inactive Conf.

Caption: Comparison of binding modes. N-CyS-M attempts to occupy the active site (often with reduced efficacy due to methylation), while Allosteric Inhibitors lock the kinase in an inactive conformation remotely.[1]

Part 2: Performance Comparison

The following table contrasts the performance of the N-CyS-M scaffold (representative of modified orthosteric fragments) against Optimized Allosteric Inhibitors .

FeatureN-CyS-M (Scaffold/Probe)Allosteric Kinase Inhibitors (AKIs)
Primary Target ATP-Binding Pocket (Hinge Region)Allosteric Pocket (e.g., JH2, Myristoyl)
Selectivity (Gini Score) Low to Moderate (0.2 - 0.5).[1] The cyanopyridine core is promiscuous across the kinome.[3]High (>0.8).[1][3] Exploits non-conserved structural features.[1][3][4]
Potency (IC50) Micromolar (µM) range (as a fragment). Requires elaboration to reach nM potency.[3]Nanomolar (nM) range.[1][3][5] High affinity due to conformational locking.[3]
Resistance Profile Vulnerable to "Gatekeeper" mutations (e.g., T315I in ABL).[3]Resilient to ATP-site mutations; susceptible only to specific allosteric site mutations.[1][3]
Cellular Toxicity Higher risk of off-target toxicity due to ATP-mimicry.[1][3]Lower toxicity; "Surgical" inhibition.[3]
Residence Time Typically fast off-rates (rapid dissociation).[1][3]Slow off-rates (long residence time), leading to durable inhibition.[3]
Part 3: Experimental Protocols

To objectively compare N-CyS-M against an allosteric inhibitor, you must distinguish binding affinity from mechanism of action .[1][3]

Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Objective: Determine if the ligand stabilizes the kinase and whether binding is ATP-competitive.[1][3]

Materials:

  • Recombinant Kinase Domain (e.g., TYK2 or ABL1).[3]

  • SYPRO Orange Dye.[3]

  • Ligands: N-CyS-M (10 µM), Reference Allosteric Inhibitor (10 µM), ATP (1 mM).[1]

Workflow:

  • Preparation: Mix Kinase (2 µM) with SYPRO Orange (5x) in assay buffer (HEPES pH 7.5, 150mM NaCl).

  • Treatment Groups:

    • Vehicle (DMSO).[3]

    • N-CyS-M alone.[1][3]

    • Allosteric Inhibitor alone.[3]

    • Competition Arm: Ligand + High Concentration ATP (2 mM).[3]

  • Execution: Run thermal ramp (25°C to 95°C, 1°C/min) in a qPCR machine.

  • Analysis: Calculate

    
     (Melting Temperature Shift).[1][3]
    

Interpretation:

  • N-CyS-M: If it binds the ATP pocket, the

    
     will be reduced or abolished in the presence of high ATP (Competition).[1]
    
  • Allosteric Inhibitor: The

    
     will remain constant or additive even in the presence of ATP, confirming non-competitive binding.[3]
    
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetics

Objective: Measure residence time (

13

Step-by-Step:

  • Immobilization: Biotinylate the kinase and capture on a Streptavidin (SA) sensor chip.[3]

  • Injection (Association): Inject N-CyS-M (concentration series: 0.1 - 10 µM) for 60s.

  • Wash (Dissociation): Switch to running buffer for 300s.

  • Reference: Repeat with Allosteric Inhibitor (e.g., Asciminib).[3]

  • Data Fitting: Fit to a 1:1 Langmuir model.

Expected Result:

  • N-CyS-M: Fast

    
    , very fast 
    
    
    (Square-wave sensorgram).[1]
  • Allosteric: Slower

    
    , very slow 
    
    
    (High residence time).[1][3]
Part 4: Synthesis & Application Insight

The specific structure N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide is often synthesized via the reaction of 2-amino-3-cyanopyridine with methanesulfonyl chloride in the presence of a base (e.g., NaH or pyridine).[1]

SynthesisS12-amino-3-cyanopyridine(Hinge Binder)P1N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamideS1->P1 Sulfonylation(+ Methylation)R1Methanesulfonyl Chloride(MsCl)R1->P1

Caption: Synthetic transformation converting a standard hinge binder into the N-CyS-M probe.

Why this matters: This transformation effectively "caps" the hinge-binding amine .[1][3] In drug discovery, this molecule is valuable as a negative control for hinge-binding assays.[1][3] If a biological effect persists despite this capping, it suggests the scaffold might be engaging a cryptic allosteric pocket or acting via a non-kinase mechanism (e.g., aggregation).[3]

References
  • Lombardo, L. J., et al. (2004).[3] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry. Link(Establishes the 2-aminopyridine/pyrimidine scaffold baseline).

  • Wrobleski, S. T., et al. (2019).[3] "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[1][3] Journal of Medicinal Chemistry. Link(Defines the allosteric mechanism of cyanopyridine-related inhibitors).

  • PubChem Compound Summary. (2024). "N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (CAS 73161-37-2)."[1][2] National Center for Biotechnology Information.[3] Link

  • Fabbro, D., et al. (2012).[3] "Targeting cancer with small-molecular-weight kinase inhibitors."[3][6] Methods in Molecular Biology. Link(Protocols for DSF and kinase selectivity).

Technical Assessment Guide: Selectivity Profiling of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide for JNK2 vs. JNK3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise discrimination between c-Jun N-terminal Kinase 2 (JNK2) and JNK3 is a critical frontier in therapeutic development. While JNK1/2 are ubiquitously expressed and vital for basal homeostasis, JNK3 is largely restricted to the central nervous system (CNS), making it a prime target for neurodegenerative disorders (Alzheimer’s, Parkinson’s) with a lower toxicity profile.[1]

N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide (CAS: 73161-37-2) represents a simplified cyanopyridine core scaffold .[2] Unlike complex clinical candidates (e.g., Tanzisertib/CC-930), this molecule serves as a fundamental chemical probe to assess hinge-binding dynamics and isoform selectivity driven by the cyanopyridine pharmacophore.

This guide provides a rigorous framework for assessing this compound's selectivity, comparing it against gold-standard inhibitors, and detailing the experimental protocols required to validate its utility in your research.

Compound Profile & Mechanism of Action

Structural Logic

The cyanopyridine moiety is a privileged scaffold in kinase inhibition.

  • Hinge Binding: The pyridine nitrogen typically acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (Met149 in JNK3).

  • Selectivity Filter: The 3-cyano group often induces a conformational shift or exploits small hydrophobic pockets that differ subtly between JNK1 (ubiquitous) and JNK2/3.

  • Sulfonamide Tail: The N-methylmethanesulfonamide group improves solubility and provides a vector for interactions with the solvent-exposed region or the P-loop, distinct from the lipophilic tails seen in larger inhibitors like JNK-IN-8.

The Selectivity Challenge

JNK isoforms share >80% sequence identity in the ATP-binding pocket.[3]

  • JNK1 vs. JNK2/3: The "gatekeeper" residue is conserved (Methionine), but subtle differences in the hydrophobic Region II (HR-II) allow cyanopyridine derivatives to achieve >10-fold selectivity for JNK3 over JNK1.

  • JNK2 vs. JNK3: Discriminating between these two is the hardest challenge. JNK2 is often implicated in cancer and inflammation, while JNK3 is neuro-specific.[1]

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the specific probe (N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide) with established benchmarks.

FeatureN-(3-cyanopyridin-2-yl)-... (Probe)JNK-IN-8 SP600125 Tanzisertib (CC-930)
Class Fragment / Core ScaffoldCovalent InhibitorReversible (Anthrapyrazolone)Optimized Clinical Candidate
Binding Mode Reversible (ATP Competitive)Irreversible (Covalent Cys154)Reversible (ATP Competitive)Reversible (Type I)
JNK3 Potency Moderate (Est. µM range)*High (nM range)Moderate (nM range)Very High (nM range)
Selectivity High Potential (JNK3 > JNK1)High (Pan-JNK)Low (Promiscuous)High (JNK2/3 >> JNK1)
Primary Use SAR Studies, Fragment ScreeningPathway Validation (Knockout-like)Historical Control (Not recommended)Clinical Translation
Liability Low complexity, high off-rateCovalent adduct formationOff-target (CK1, DYRK1A)CYP inhibition risks (Managed)

*Note: As a fragment-like probe, absolute potency is lower than optimized drugs, but ligand efficiency (LE) is often higher.

Scientific Visualization: JNK Signaling & Inhibition[1][3][4][5][6][7][8][9]

The following diagram illustrates the specific intervention points within the MAPK pathway, highlighting where JNK2 and JNK3 diverge in physiological output.

JNK_Signaling cluster_JNKs JNK Isoforms (Target) Stress Cellular Stress (UV, ROS, Cytokines) MAP3K MAP3Ks (ASK1, MEKK1) Stress->MAP3K MKK MAP2Ks (MKK4, MKK7) MAP3K->MKK JNK1 JNK1 (Basal/Apoptosis) MKK->JNK1 JNK2 JNK2 (Inflammation/Proliferation) MKK->JNK2 JNK3 JNK3 (Neuronal Death/Degeneration) MKK->JNK3 Substrates Transcription Factors (c-Jun, ATF2, p53) JNK1->Substrates JNK2->Substrates JNK3->Substrates Outcome Apoptosis / Neurodegeneration Substrates->Outcome Inhibitor N-(3-cyanopyridin-2-yl)-... (Cyanopyridine Probe) Inhibitor->JNK1 Weak Inhibition Inhibitor->JNK2 Inhibits Inhibitor->JNK3 Inhibits (Preferential)

Caption: Schematic of the MAPK signaling cascade. The cyanopyridine probe targets JNK2/3 with higher selectivity over JNK1, modulating downstream c-Jun phosphorylation.

Experimental Protocols for Selectivity Assessment

To objectively assess the selectivity of N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide, you must employ a "Self-Validating" workflow combining biochemical kinetics with cellular target engagement.

Phase 1: Biochemical Selectivity (LanthaScreen™ Eu Kinase Binding)

Rationale: Traditional activity assays (consuming ATP) can be noisy for fragments. Binding assays (measuring Kd) are more accurate for assessing selectivity.

Protocol:

  • Reagents: Prepare JNK2 and JNK3 kinases (tagged), AlexaFluor® 647-labeled Tracer (ATP-competitive), and Europium-labeled anti-tag antibody.

  • Compound Prep: Dissolve N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide in 100% DMSO to 10 mM. Perform 1:3 serial dilutions (10 points).

  • Reaction:

    • Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (variable based on Kd for each isoform) + Compound.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Measure TR-FRET (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the Emission Ratio (665/615). Fit to a sigmoidal dose-response curve to determine IC50/Kd.

  • Selectivity Calculation:

    
    
    
    • Target: A ratio >10 indicates JNK3 preference.[4]

Phase 2: Cellular Target Engagement (Western Blot)

Rationale: Demonstrates that the compound permeates the cell membrane and inhibits the specific isoform in a complex biological environment.

Protocol:

  • Cell Lines:

    • HEK293 (Wild Type): Expresses JNK1/2.

    • SH-SY5Y (Neuronal): Expresses JNK3 naturally.[5]

  • Stimulation: Pre-treat cells with the compound (0.1, 1, 10 µM) for 1 hour. Induce stress using Anisomycin (10 µg/mL) or UV radiation for 30 minutes.

  • Lysis: Harvest cells in RIPA buffer with Phosphatase Inhibitor Cocktails (PhosSTOP).

  • Blotting:

    • Primary Ab: Phospho-c-Jun (Ser73) - Readout of total JNK activity.

    • Isoform Specific Ab: Anti-JNK2 (D-2) and Anti-JNK3 (UPW).

  • Validation:

    • If the compound is selective for JNK3, you should see a stronger reduction of p-c-Jun in SH-SY5Y cells compared to HEK293 cells at the same concentration.

Validation Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating the compound's selectivity profile.

Workflow cluster_Biochem Phase 1: Biochemical Profiling cluster_Cell Phase 2: Cellular Validation Start Compound Stock (10mM DMSO) Assay TR-FRET Binding Assay (JNK1 vs JNK2 vs JNK3) Start->Assay Kd_Calc Calculate Kd & Selectivity Ratio Assay->Kd_Calc Cell_Treat Treat SH-SY5Y (JNK3+) vs HEK293 (JNK1/2) Kd_Calc->Cell_Treat If Selectivity > 5x WB Western Blot: p-c-Jun levels Cell_Treat->WB Decision Selectivity Confirmed? WB->Decision Decision->Start No (Optimize Structure) Report Generate Profile Decision->Report Yes

Caption: Step-by-step workflow for validating JNK isoform selectivity, moving from cell-free binding kinetics to functional cellular assays.

Expert Commentary & Interpretation

As an application scientist, I advise caution when interpreting data from N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide :

  • Potency Ceiling: As a smaller fragment, do not expect single-digit nanomolar potency. Its value lies in its Ligand Efficiency and its ability to fit into the JNK3 hydrophobic pocket without the steric clashes sometimes caused by larger "pan-JNK" inhibitors.

  • Solubility: The sulfonamide group aids solubility, but ensure DMSO concentration in assays remains <1% to prevent enzyme denaturation or cell toxicity artifacts.

  • The "Gold Standard" Control: Always run JNK-IN-8 alongside your compound in Western Blots. JNK-IN-8 is a covalent pan-inhibitor and will show you what "100% inhibition" looks like. If your compound achieves 50% of the JNK-IN-8 effect in JNK3-rich cells but only 10% in JNK1-rich cells, you have a confirmed selective hit.

References

  • Zhang, T., et al. (2012). "Discovery of potent and selective covalent inhibitors of JNK." Chemistry & Biology.

  • Plantevin Krenitsky, V., et al. (2012). "Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Resnick, L., & Fennell, M. (2004). "Targeting JNK3 for the treatment of neurodegenerative disorders." Drug Discovery Today.

  • ChemicalBook. "N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide Product Entry."

  • Vertex Pharmaceuticals. "A Ligand First Approach toward Selective, Covalent JNK2/3 Inhibitors." Journal of Medicinal Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.